2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Description
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Properties
IUPAC Name |
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F3N2/c5-2-1(4(7,8)9)10-3(6)11-2/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTAIPGEZUZEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442231 | |
| Record name | 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81654-02-6 | |
| Record name | 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
An In-Depth Technical Guide to the Synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to this compound, a key building block in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous clinically significant drugs, and the incorporation of a trifluoromethyl group and bromine atoms can significantly enhance metabolic stability, binding affinity, and overall biological activity.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the synthesis.
Introduction: Significance of Trifluoromethylated and Halogenated Imidazoles
The imidazole ring is a foundational heterocyclic motif in medicinal chemistry, present in molecules ranging from the essential amino acid histidine to numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[1][3]
The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a widely employed strategy in modern drug design. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] Similarly, halogenation, especially bromination, provides a powerful tool for enhancing biological potency. Bromine atoms can participate in halogen bonding, a significant non-covalent interaction with biological macromolecules, and also serve as versatile synthetic handles for further molecular elaboration via cross-coupling reactions.[5][6]
Consequently, molecules such as this compound (CAS No. 81654-02-6) are highly valuable intermediates, combining the benefits of the imidazole core with the advantageous properties of both trifluoromethyl and bromo substituents.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to the target compound begins with the commercially available precursor, 4-(trifluoromethyl)-1H-imidazole. This precursor is then subjected to an electrophilic dibromination reaction to yield the final product. This single-step transformation is advantageous for its atom economy and operational simplicity.
Caption: Overall workflow for the .
Mechanistic Considerations and Scientific Rationale
Electrophilic Aromatic Substitution on an Electron-Deficient Ring
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The imidazole ring is aromatic, though its reactivity is significantly modulated by the strongly electron-withdrawing trifluoromethyl group. The -CF3 group deactivates the ring towards electrophilic attack, meaning that more reactive brominating agents or more forcing conditions may be required compared to unsubstituted imidazole.[1]
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation for several key reasons:[7][8]
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[8]
-
Controlled Bromine Source: NBS provides a low, steady concentration of electrophilic bromine in the reaction mixture. This is crucial for preventing runaway reactions and minimizing the formation of over-brominated byproducts.[8]
-
High Selectivity: NBS is a highly effective reagent for the bromination of electron-deficient aromatic and heterocyclic systems.[5][9][10]
Regioselectivity
The tautomerism of 4-(trifluoromethyl)-1H-imidazole means it exists in equilibrium with 5-(trifluoromethyl)-1H-imidazole. The positions C2, C4, and C5 are available for substitution.
-
Deactivating Influence of -CF3: The -CF3 group strongly deactivates the entire ring.
-
Acidity of C2-H: The proton at the C2 position of the imidazole ring is the most acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles.
-
Substitution Pattern: Starting with the 5-(trifluoromethyl) tautomer, the -CF3 group deactivates the adjacent C4 position. Electrophilic attack is therefore directed to the C2 and C4 positions. The dibromination occurs at the two most activated, available sites, which are C2 and C4.
Caption: Simplified mechanism of electrophilic bromination on the imidazole core.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure compiled from established principles and analogous reactions.[6][9] Researchers should perform their own risk assessment and optimization.
Objective: To synthesize this compound from 4-(trifluoromethyl)-1H-imidazole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Wt. | Stoichiometry |
| 4-(Trifluoromethyl)-1H-imidazole | 33468-69-8 | 136.08 | 1.0 equiv |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 2.2 equiv |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | Solvent |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Quench |
| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | N/A | Quench |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction |
| Brine | N/A | N/A | Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(trifluoromethyl)-1H-imidazole (5.0 g, 36.7 mmol).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-bromosuccinimide (14.4 g, 80.8 mmol, 2.2 equiv) to the solution. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (100 mL) to quench any unreacted bromine.
-
pH Adjustment: Add saturated aqueous sodium bicarbonate until the solution is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a solid.
Conclusion
The is efficiently achieved through the direct electrophilic dibromination of commercially available 4-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide. The protocol detailed in this guide is robust and scalable, leveraging a well-understood electrophilic aromatic substitution mechanism. The strong deactivating nature of the trifluoromethyl group necessitates careful control of reaction conditions. The resulting product is a highly valuable building block for the synthesis of novel therapeutic agents, offering multiple points for further chemical diversification.
References
- 1. Solved Electrophilic bromination of an equimolar mixture | Chegg.com [chegg.com]
- 2. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design. The strategic derivatization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of a particularly intriguing derivative: 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. The presence of two bromine atoms and a trifluoromethyl group imparts distinct reactivity and potential biological activities, making it a valuable building block for the synthesis of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and potential applications.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and data from analogous structures.
| Property | Value | Source |
| CAS Number | 81654-02-6 | [1][2][3] |
| Molecular Formula | C₄HBr₂F₃N₂ | [2] |
| Molecular Weight | 293.87 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | 166-168 °C | [3] |
| Boiling Point (Predicted) | 313.4 ± 52.0 °C | [3] |
| Density (Predicted) | 2.316 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.91 ± 0.10 | [3] |
| Purity | ≥95% | [4] |
Solubility Profile:
-
Polar Solvents (e.g., Water): Expected to have very limited solubility.[5]
-
Non-Polar Organic Solvents (e.g., Dichloromethane, Chloroform, Toluene): Expected to exhibit moderate to good solubility.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble.
It is always recommended to perform small-scale solubility tests to confirm the appropriate solvent for a specific application.
Synthesis and Purification
The synthesis of this compound is not extensively detailed in the scientific literature. However, a plausible and efficient synthetic route involves the direct electrophilic bromination of a 5-(trifluoromethyl)-1H-imidazole precursor. This approach leverages the electron-rich nature of the imidazole ring, which is susceptible to attack by electrophilic brominating agents.
Figure 1: General synthetic pathway for this compound.
Representative Experimental Protocol: Electrophilic Bromination
This protocol is a representative procedure based on established methods for the bromination of imidazole derivatives and should be optimized for specific laboratory conditions.[6][7]
Materials:
-
5-(Trifluoromethyl)-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Spectral Characterization (Expected)
While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectral features.
¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a single broad singlet for the N-H proton of the imidazole ring. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The two bromine-bearing carbons will be shifted downfield due to the deshielding effect of the halogen atoms.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (typically a broad band around 3200-3400 cm⁻¹), C-N and C=C stretching vibrations of the imidazole ring (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibrations (typically below 800 cm⁻¹).[8]
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two bromine atoms will be observed, with intense peaks for [M], [M+2], and [M+4] in an approximate ratio of 1:2:1.
Reactivity and Synthetic Applications
The two bromine atoms at positions 2 and 4 of the imidazole ring are susceptible to a variety of chemical transformations, making this compound a versatile synthetic intermediate. The differential reactivity of the bromine atoms can potentially be exploited for selective functionalization.
Cross-Coupling Reactions
Halogenated imidazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[9][10] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the imidazole core. The reactivity of the bromine atoms in this compound in such reactions is anticipated to be high, providing a powerful tool for the construction of complex molecules.
Figure 3: Potential cross-coupling reactions of this compound.
The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity of the adjacent bromine atom at position 5 (if it were present) and the overall electronic properties of the imidazole ring, which could affect the efficiency and regioselectivity of these coupling reactions.
Potential Applications in Drug Discovery
The unique combination of a dibrominated imidazole core and a trifluoromethyl group suggests several potential applications for this compound in drug discovery and development.
-
Antifungal and Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antimicrobial properties. The bromine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
-
Enzyme Inhibitors: The imidazole scaffold is a common feature in many enzyme inhibitors. The substituents on the imidazole ring can be tailored to interact with specific residues in the active site of a target enzyme. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly impact binding affinity and metabolic stability.
-
Building Block for Complex Molecules: As a versatile synthetic intermediate, this compound can be used to construct more complex molecules with a wide range of potential therapeutic applications. Its ability to undergo various cross-coupling reactions makes it a valuable tool for generating libraries of compounds for high-throughput screening.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a fascinating molecule with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a dibrominated imidazole core and a trifluoromethyl group provides a platform for the synthesis of a diverse range of novel compounds. While a comprehensive experimental dataset for this specific molecule is not yet fully available in the public domain, this guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route, and its potential applications. Further research into the reactivity and biological activity of this compound is warranted and is likely to uncover new and exciting opportunities for its use in the development of innovative chemical entities.
References
- 1. This compound | 81654-02-6 [chemicalbook.com]
- 2. 81654-02-6 | this compound - Moldb [moldb.com]
- 3. This compound | 81654-02-6 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole CAS 81654-02-6 properties
An In-Depth Technical Guide to 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole (CAS 81654-02-6): Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is distinguished by three key features: the imidazole core, a recognized "privileged structure" in medicinal chemistry; two bromine substituents that serve as versatile synthetic handles for cross-coupling reactions; and a trifluoromethyl (CF₃) group, which is known to profoundly enhance critical drug-like properties.[1][2] This combination makes the molecule an exceptionally valuable precursor for constructing complex, biologically active compounds. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, key reactivity patterns, and strategic applications, designed for researchers, chemists, and drug development professionals.
The Strategic Importance of the Trifluoromethyl-Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle present in numerous clinically important drugs, including antifungals (e.g., clotrimazole), antiulcer agents (e.g., cimetidine), and antihypertensives (e.g., losartan).[3][4] Its prevalence stems from its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes, acting as a bioisostere for other functional groups.[4]
The incorporation of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry.[5][6] The CF₃ group is a compact yet potent modulator of molecular properties:
-
Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
-
Lipophilicity: With a Hansch π value of +0.88, the CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[2]
-
Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic profile of the imidazole ring, which can lead to stronger and more selective interactions with biological targets.[2]
-
Bioavailability: The culmination of these effects often leads to improved oral bioavailability and a more favorable pharmacokinetic profile.[2]
The subject compound, this compound, synergistically combines these features, presenting a pre-functionalized scaffold ready for elaboration into novel therapeutic and agrochemical agents.[1]
Physicochemical and Spectroscopic Properties
The known and predicted properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 81654-02-6 | [7][8][9] |
| Molecular Formula | C₄HBr₂F₃N₂ | [1][8] |
| Molecular Weight | 293.87 g/mol | [1][8] |
| Appearance | Solid | [8] |
| Melting Point | 166-168 °C | [1] |
| Boiling Point | 313.4 ± 52.0 °C (Predicted) | [1] |
| Density | 2.316 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | ≥95% (Commercially available) | [8] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| InChI Key | JOTAIPGEZUZEEJ-UHFFFAOYSA-N | [8] |
| SMILES | FC(F)(F)c1nc(Br)[nH]c1Br |
Inferred Spectroscopic Characteristics
-
¹H NMR: A broad singlet is expected for the N-H proton, typically in the downfield region (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Four distinct carbon signals are expected. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The two bromine-bearing carbons will be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent substituents.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.
-
Mass Spectrometry (EI/ESI): The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound. The molecular ion region will show three major peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, resulting from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]
Synthesis and Mechanistic Considerations
A plausible and efficient laboratory synthesis of this compound involves the direct electrophilic bromination of a suitable precursor, 4-(trifluoromethyl)-1H-imidazole. The choice of brominating agent is critical for controlling the reaction and maximizing yield.
Proposed Synthetic Workflow
The direct bromination of 4-(trifluoromethyl)-1H-imidazole using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent is a standard approach for introducing bromine atoms onto an electron-rich imidazole ring.[11] The strong electron-withdrawing nature of the CF₃ group deactivates the ring somewhat compared to unsubstituted imidazole, but the C2 and C5 (equivalent to C4 in the other tautomer) positions remain susceptible to electrophilic attack.
Caption: Proposed synthetic route via electrophilic bromination.
Rationale for Experimental Choices
-
Starting Material: 4-(Trifluoromethyl)-1H-imidazole is commercially available and serves as the logical precursor.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂). NBS is a solid, making it safer and easier to handle. It provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and other side reactions. Using slightly more than two equivalents is necessary to achieve dibromination.
-
Solvent: Acetonitrile (MeCN) or chlorinated solvents are common choices for such reactions as they are relatively inert and can dissolve both the substrate and the reagent.
-
Temperature: These reactions are often run at room temperature to provide a controlled reaction rate without requiring heating or excessive cooling.
Chemical Reactivity and Strategic Application in Synthesis
The primary synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds, enabling selective functionalization through metal-catalyzed cross-coupling reactions. While direct comparative studies on this specific molecule are limited, established principles of imidazole chemistry suggest that the C2-Br bond is generally more susceptible to oxidative addition by a palladium catalyst than the C4-Br bond.[12][13] This regioselectivity is a powerful tool for synthetic chemists.
This allows for a stepwise approach where the more reactive C2 position can be functionalized first, followed by a second, distinct coupling reaction at the C4 position.
Caption: Stepwise functionalization via regioselective cross-coupling.
Applications in Drug Discovery and Agrochemicals
This building block is an important precursor for synthesizing molecules with potential biological activity.[1]
-
Kinase Inhibitors: The imidazole scaffold is a common feature in kinase inhibitors, which are crucial in oncology.[14] The C2 and C4 positions can be elaborated with aryl or heteroaryl groups designed to interact with the ATP-binding site of target kinases.
-
Antimicrobial Agents: Halogenated imidazoles are known to possess potent antifungal and antibacterial properties.[1][14] This compound serves as a starting point for developing new antimicrobial agents, potentially overcoming existing resistance mechanisms.
-
Agrochemicals: The principles of medicinal chemistry are often transferable to agrochemical research. The compound can be used to design novel pesticides and fungicides with enhanced metabolic stability in the field.[1]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
The following protocol describes a representative procedure for the selective mono-arylation of this compound at the C2 position. This protocol is based on established methodologies for similar heterocyclic systems and serves as a self-validating framework.[13]
Objective: To synthesize 2-(4-methoxyphenyl)-4-bromo-5-(trifluoromethyl)-1H-imidazole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).
-
Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (3.0 eq) to the flask.
-
Solvent Degassing: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: While specific toxicity data is not available, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin.[15] Assume it is an irritant.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a potent and versatile chemical tool. Its trifluoromethyl group provides a metabolic block and modulates electronic properties, while the differentially reactive bromine atoms offer a gateway to diverse molecular architectures through regioselective cross-coupling. This makes it an ideal starting point for library synthesis in drug discovery and agrochemical development. Future research will likely focus on expanding the portfolio of coupling partners used with this scaffold and exploring the biological activity of its derivatives against a wider range of therapeutic targets.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 81654-02-6 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 81654-02-6 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a foundational pillar of successful discovery and optimization. This compound (CAS No. 81654-02-6) represents a class of highly functionalized imidazoles with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by its halogen and trifluoromethyl substituents.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is the prerequisite for any spectroscopic analysis. The key features of this compound are the imidazole core, two bromine atoms at positions 2 and 4, and a strongly electron-withdrawing trifluoromethyl group at position 5.
Caption: Molecular structure of the target compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 81654-02-6 | [3] |
| Molecular Formula | C₄HBr₂F₃N₂ | [2] |
| Molecular Weight | 293.87 g/mol | [2] |
| Purity | ≥95.0% (Typical) | [1] |
| Appearance | Solid | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be critical, with ¹⁹F NMR providing unambiguous confirmation of the trifluoromethyl group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, containing only one signal corresponding to the N-H proton of the imidazole ring.
-
Causality and Expertise: The position and appearance of the N-H proton signal are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In a non-protic solvent like DMSO-d₆, this proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >12 ppm). This is because DMSO is a strong hydrogen bond acceptor, which deshields the proton. In contrast, in CDCl₃, the peak may be broader and at a slightly more upfield position. The absence of adjacent protons means no spin-spin splitting will be observed.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13-15 | Broad singlet | 1H | N1-H | Acidic proton on a nitrogen atom within an electron-deficient aromatic ring, deshielded by hydrogen bonding with the solvent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom. The strong electron-withdrawing effects of the bromine and trifluoromethyl groups will dominate the chemical shifts.
-
Trustworthiness through Prediction: We can predict the chemical shifts by considering the substituent effects. Carbons directly attached to bromine (C2, C4) will be shifted downfield, but the effect is less pronounced than for iodine. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The imidazole ring carbons (C2, C4, C5) will have their chemical shifts heavily influenced by the attached substituents. For comparison, the carbons in unsubstituted imidazole resonate at δ 135.9 (C2), 122.1 (C4/C5).
Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale |
| ~135-145 | Singlet | C2 | Attached to electronegative nitrogen and bromine. |
| ~115-125 | Singlet | C4 | Attached to electronegative nitrogen and bromine. |
| ~120-130 | Quartet (²JCF ≈ 35-40 Hz) | C5 | Attached to nitrogen and the electron-withdrawing CF₃ group. |
| ~118-122 | Quartet (¹JCF ≈ 270-280 Hz) | CF₃ | Characteristic chemical shift and large one-bond C-F coupling constant. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Expert Insight: DMSO-d₆ is recommended as the initial solvent of choice due to its high solubilizing power for polar heterocyclic compounds and its ability to slow the exchange of the N-H proton, resulting in a more easily observable signal.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Acquire at least 1024 scans, as ¹³C has a low natural abundance. The relaxation delay should be set to at least 2 seconds.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation patterns. For this compound, the most telling feature will be the isotopic pattern from the two bromine atoms.
-
Authoritative Grounding: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with three peaks in a ~1:2:1 intensity ratio (M⁺, [M+2]⁺, [M+4]⁺).[5] This pattern is a definitive diagnostic tool.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)
| Ion | Calculated m/z | Expected Isotopic Pattern (Intensity Ratio) |
| [M+H]⁺ (C₄H₂Br₂F₃N₂) | 294.8562 | 294.8562 (100%), 296.8542 (198%), 298.8521 (97%) |
Predicted Fragmentation Pathway
Electron Ionization (EI) or tandem MS (MS/MS) would likely show initial loss of a bromine atom, followed by other characteristic fragmentations.
Caption: Key fragmentations in mass spectrometry.
Experimental Protocol for HRMS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Expert Insight: The addition of formic acid is crucial for promoting protonation in positive-ion electrospray ionization (ESI+), leading to a strong [M+H]⁺ signal.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong ion signal.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Examine the spectrum for the molecular ion cluster ([M+H]⁺).
-
Verify that the measured m/z of the monoisotopic peak is within 5 ppm of the calculated exact mass.
-
Confirm that the isotopic distribution pattern matches the theoretical pattern for a molecule containing two bromine atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Experience-Based Interpretation: The IR spectrum will be characterized by vibrations of the imidazole ring and the N-H bond. A close analog, 2,4,5-tribromo-1H-imidazole, shows a broad N-H stretching band.[6] The C-Br and C-F stretches will appear in the fingerprint region.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400-3200 | Broad, Medium | N-H stretch | Characteristic for N-H in a hydrogen-bonded environment.[7] |
| ~1600-1450 | Medium-Weak | C=N, C=C stretch | Aromatic ring stretching vibrations of the imidazole core.[8] |
| ~1350-1100 | Strong | C-F stretch | Very strong, characteristic absorptions for trifluoromethyl groups. |
| < 800 | Medium | C-Br stretch | Carbon-halogen stretches typically appear at low wavenumbers.[7] |
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation:
-
Place a small, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Integrated Characterization Workflow
A robust characterization relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures a comprehensive and validated structural assignment.
Caption: A self-validating workflow for structural elucidation.
Conclusion
The structural elucidation of this compound is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. While published data is scarce, the predicted spectra, grounded in fundamental principles and comparisons with known analogs, provide a reliable roadmap for analysis. High-resolution mass spectrometry will confirm the elemental composition via the distinct bromine isotopic pattern. NMR spectroscopy will define the simple but electronically unique carbon-hydrogen framework, and IR spectroscopy will verify the key functional groups. By following the integrated workflow and robust protocols detailed in this guide, researchers can confidently and accurately confirm the structure of this valuable synthetic building block.
References
Technical Guide: Spectroscopic Characterization of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
A Senior Application Scientist's Field Guide for Researchers
Introduction and Scientific Context
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole is a halogenated, trifluoromethyl-substituted heterocyclic compound. Molecules within this class are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group (enhanced metabolic stability, lipophilicity, and binding affinity) and the versatile reactivity of the brominated imidazole core. Accurate and unambiguous structural confirmation is the bedrock of any research and development effort. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, grounded in fundamental principles and field-proven methodologies. The objective is to equip researchers with the predictive knowledge and practical protocols required to confidently identify and characterize this compound.
Molecular Structure and Inherent Properties
The spectral characteristics of this compound are a direct consequence of its molecular architecture. The imidazole ring is an aromatic heterocycle. The key substituents influencing its spectral fingerprint are:
-
Two Bromine Atoms (at C2 and C4): These heavy halogens are strongly electron-withdrawing and will significantly influence the electron density of the imidazole ring, impacting the chemical shifts of the ring carbons in the ¹³C NMR spectrum. Their most profound effect, however, is observed in mass spectrometry, where the natural isotopic abundance of bromine provides a definitive signature.
-
One Trifluoromethyl (CF₃) Group (at C5): This is a powerful electron-withdrawing group. Its presence dramatically impacts the NMR spectra, providing a unique ¹⁹F NMR signal and inducing characteristic splitting patterns in the ¹³C NMR spectrum through carbon-fluorine (C-F) coupling.
-
One Imidazole N-H Proton: This proton is acidic and its signal in ¹H NMR is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Caption: Chemical structure of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.
Predicted ¹H NMR Spectrum
The structure of this compound has no carbon-bound protons (C-H). Therefore, the only signal expected in the ¹H NMR spectrum is from the proton attached to the nitrogen (N-H).
-
N-H Proton: This signal is anticipated to be a broad singlet, typically observed far downfield (δ > 10 ppm). Its chemical shift and peak shape are highly dependent on the solvent, sample concentration, and temperature due to proton exchange and hydrogen bonding phenomena. In aprotic solvents like DMSO-d₆, which is an excellent choice for observing exchangeable protons, this peak is more likely to be sharp and well-defined. In contrast, in CDCl₃, it may be broader.[1][2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will be defined by the strong electronic effects of the bromine and trifluoromethyl substituents, including characteristic C-F coupling.
-
C2 and C4 (Carbons bonded to Bromine): The chemical shifts of these carbons are influenced by the electronegativity and heavy atom effect of bromine. They are expected in the aromatic region, likely between δ 110-130 ppm. Their exact positions can be difficult to predict without empirical data, but they would be distinct from C5.
-
C5 (Carbon bonded to CF₃): This carbon will be significantly influenced by the three attached fluorine atoms. Its signal will appear as a quartet due to coupling with the three equivalent fluorine nuclei (¹J_CF). The typical one-bond C-F coupling constant for a CF₃ group on an aromatic ring is large, approximately 270 Hz.[3] The chemical shift will likely be in the δ 115-125 ppm range, shifted upfield by the fluorine atoms but also influenced by the adjacent ring nitrogens.
-
CF₃ Carbon: This signal will also be a quartet due to ¹J_CF coupling, with a chemical shift typically around δ 120-125 ppm.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique and provides a definitive confirmation of the trifluoromethyl group.
-
CF₃ Group: A single, strong singlet is expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a CF₃ group attached to an aromatic ring is typically in the range of δ -60 to -65 ppm relative to CFCl₃. The precise shift is sensitive to the electronic environment of the imidazole ring.[4][5][6]
Data Summary: Predicted NMR Assignments
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| ¹H | > 10 | Broad Singlet | N/A | Acidic N-H proton, subject to exchange. |
| ¹³C | 110 - 130 | Singlet | N/A | C-Br carbons in the aromatic region. |
| ¹³C | 115 - 125 | Quartet | ¹J_CF ≈ 270 | C-CF₃ carbon coupled to three F atoms. |
| ¹⁹F | -60 to -65 | Singlet | N/A | Single CF₃ group on an aromatic ring. |
Experimental Protocol: NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR data for this compound.
Rationale for Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen. Its polarity ensures good sample solubility and its ability to form hydrogen bonds helps to produce a sharper, more reliable N-H proton signal compared to less polar solvents like chloroform-d.[7]
-
Concentration: A concentration of 10-20 mg for ¹H and 50-75 mg for ¹³C ensures a good signal-to-noise ratio without causing issues related to solubility or line broadening.[7][8]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents.[9]
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 50 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration: Draw the solution into a clean Pasteur pipette plugged with a small piece of glass wool. Filter the solution directly into a high-quality 5 mm NMR tube. This critical step removes particulate matter that can degrade spectral quality.[10][11]
-
Standard Addition: Add one drop of a dilute TMS solution in DMSO-d₆.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire a standard one-pulse proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). An adequate number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The presence of two bromine atoms is the most dominant feature in the mass spectrum of this compound.
Predicted Molecular Ion Peak and Isotopic Pattern
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). A molecule containing two bromine atoms will therefore exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺).[12][13][14]
-
M Peak: Corresponds to the molecule containing two ⁷⁹Br isotopes.
-
M+2 Peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M peak.
-
M+4 Peak: Corresponds to the molecule containing two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M peak.
The expected m/z values for the molecular ion cluster are:
-
M⁺: 292 (for C₄H¹⁷⁹Br₂F₃N₂)
-
[M+2]⁺: 294
-
[M+4]⁺: 296
The relative intensity ratio of this 1:2:1 cluster is a definitive indicator for the presence of two bromine atoms.[12]
Predicted Fragmentation Pathway
Electron Ionization (EI) is a high-energy technique that will cause fragmentation. The most likely fragmentation pathways involve the loss of the substituents from the imidazole ring. The stability of the aromatic imidazole core will influence the fragmentation process.
-
Loss of Bromine: A primary fragmentation step is the loss of a bromine radical (Br•), leading to a fragment ion cluster at m/z 213/215 (containing one Br atom). This fragment would show a 1:1 isotopic pattern.
-
Loss of Trifluoromethyl Radical: Loss of a •CF₃ radical (69 Da) is another plausible pathway, resulting in a dibrominated fragment ion cluster at m/z 223/225/227 (1:2:1 ratio).
-
Other Fragments: Subsequent losses, such as the second bromine atom or cleavage of the imidazole ring, would lead to smaller fragment ions.
Caption: Predicted major fragmentation pathways in EI-MS.
Data Summary: Predicted Mass Spectrometry Data
| m/z (Isotope Cluster) | Relative Intensity Pattern | Identity |
| 292, 294, 296 | 1:2:1 | [M]⁺, Molecular Ion |
| 223, 225, 227 | 1:2:1 | [M - CF₃]⁺ |
| 213, 215 | 1:1 | [M - Br]⁺ |
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound due to its likely volatility.
Rationale for Choices:
-
Technique: GC-MS provides excellent separation of volatile compounds and, with an Electron Ionization (EI) source, yields reproducible fragmentation patterns for structural elucidation.[15]
-
Column: A DB-5ms or similar mid-polarity column is a robust choice for general-purpose screening of a wide range of organic molecules, including halogenated heterocycles.
-
Injection: Splitless injection is used to maximize the transfer of the analyte to the column, which is important for ensuring good sensitivity.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC-MS Instrument Parameters (Typical):
-
Injector: 250 °C, Splitless mode.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Transfer Line: 280 °C.
-
-
MS Parameters (EI Source):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion region for the characteristic 1:2:1 isotopic cluster for two bromine atoms.
-
Identify major fragment ions and correlate them with the proposed fragmentation pathway.
-
Integrated Spectral Interpretation
The definitive structural confirmation of this compound is achieved by synthesizing the information from all analytical techniques. The ¹H NMR confirms the absence of C-H protons and the presence of an N-H group. The ¹³C and ¹⁹F NMR spectra confirm the presence and connectivity of the trifluoromethyl group through C-F coupling. Finally, the GC-MS data provides the molecular weight and, most critically, the unmistakable 1:2:1 isotopic pattern confirming the presence of two bromine atoms. Together, these pieces of data leave no ambiguity as to the structure of the analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. sites.bu.edu [sites.bu.edu]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. ms isotopes: Br and Cl [employees.csbsju.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound with potential applications in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related chemical structures and established physicochemical principles to predict its solubility behavior. Furthermore, it outlines a robust experimental framework for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Understanding and quantifying the solubility of a compound in various solvent systems is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.[1][2][3][4] The solubility profile of a molecule like this compound dictates its dissolution rate, absorption, and ultimately, its bioavailability. Moreover, solubility data is indispensable for the design of efficient purification processes, such as crystallization, and for the preparation of stable and effective dosage forms.[1][2][3][4]
The molecule in focus, this compound, presents a unique combination of functional groups that are expected to significantly influence its solubility. The imidazole core provides a site for hydrogen bonding, while the bromo- and trifluoromethyl- substituents introduce elements of hydrophobicity and electron withdrawal.[5][6] This guide will delve into the interplay of these structural features and their impact on the dissolution of this compound in various organic media.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[7] A detailed analysis of the structural components of this compound allows for a qualitative prediction of its solubility.
-
Imidazole Core: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This suggests a potential for favorable interactions with polar, protic solvents like alcohols.[8]
-
Bromo Substituents: The two bromine atoms are large and polarizable, contributing to van der Waals forces. Their presence increases the molecular weight and hydrophobicity of the molecule, which would generally decrease solubility in highly polar solvents like water.[5]
-
Trifluoromethyl Group: The -CF3 group is highly electronegative and electron-withdrawing, which can influence the acidity of the N-H proton on the imidazole ring. While fluorine can participate in hydrogen bonding, the overall effect of the -CF3 group is an increase in lipophilicity.[6]
Based on these features, it is anticipated that this compound will exhibit limited solubility in non-polar, aliphatic solvents and higher solubility in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Experimental Determination of Solubility
A systematic approach is essential for the accurate determination of solubility. The following section outlines a detailed protocol for measuring the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (analytical standard)
-
Organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Toluene, Dichloromethane
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker.
-
Allow the samples to equilibrate for a predetermined period (typically 24 to 48 hours) to ensure that the solution is saturated.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the solute in the original supernatant using the calibration curve and the dilution factor.
-
Data Presentation and Interpretation
While specific experimental data for this compound is not currently available in the public domain, the following table presents hypothetical solubility values based on the expected behavior of the molecule. These values are for illustrative purposes only.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Toluene | Non-polar | < 0.1 |
| Dichloromethane | Polar Aprotic | 1 - 5 |
| Acetonitrile | Polar Aprotic | 5 - 10 |
| Acetone | Polar Aprotic | 10 - 20 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 20 |
| Ethanol | Polar Protic | 5 - 15 |
| Methanol | Polar Protic | 10 - 25 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 |
The interpretation of solubility data should consider the interplay of various factors, as depicted in the following diagram.
Caption: Factors Influencing Solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be published, the principles outlined herein, based on the compound's structural attributes, offer a solid foundation for predicting its solubility behavior. The detailed experimental protocol provides a robust methodology for researchers to generate accurate and reproducible solubility data. Such data is critical for advancing the development of new chemical entities in the pharmaceutical and agrochemical industries.[1][2][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. chem.ws [chem.ws]
- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole, a halogenated and trifluoromethylated heterocyclic compound of significant interest in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this guide elucidates its importance as a synthetic building block. A plausible and detailed synthetic protocol for its preparation is presented, based on established chemical principles for the functionalization of imidazole scaffolds. Furthermore, this guide summarizes its key physicochemical properties and explores its potential applications in drug discovery and development, supported by the broader context of fluorinated and halogenated imidazoles.
Introduction: The Significance of Fluorinated and Halogenated Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved drugs[1][2][3][4]. The introduction of halogen atoms and trifluoromethyl (-CF3) groups into organic molecules, particularly into heterocyclic systems like imidazole, is a widely employed strategy in modern drug design.
The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Bromine atoms, on the other hand, can introduce steric bulk, modulate electronic properties, and serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. Consequently, compounds such as this compound are highly valuable intermediates in the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound (CAS No. 81654-02-6) is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄HBr₂F₃N₂ |
| Molecular Weight | 293.87 g/mol |
| Melting Point | 166-168 °C |
| Boiling Point | 313.4±52.0 °C (Predicted) |
| Density | 2.316±0.06 g/cm³ (Predicted) |
| pKa | 4.91±0.10 (Predicted) |
Data sourced from commercially available information.
Proposed Synthesis of this compound
Synthetic Workflow
The proposed synthesis is a two-step process, starting from the commercially available 4(5)-(trifluoromethyl)-1H-imidazole. The first step is the protection of the imidazole nitrogen, followed by a regioselective bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Protection of 4(5)-(Trifluoromethyl)-1H-imidazole
-
To a solution of 4(5)-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected intermediate.
Step 2: Dibromination of N-Protected-4-(trifluoromethyl)-1H-imidazole
-
Dissolve the N-protected intermediate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approximately 77 °C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Deprotection to Yield this compound
-
For Boc-protected intermediate: Dissolve the crude product in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours.
-
For SEM-protected intermediate: Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq). Stir at room temperature for 2-4 hours.
-
After deprotection is complete (monitored by TLC), neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents. The imidazole core is a known pharmacophore in a wide range of drugs, including antifungals, anticancer agents, and anti-inflammatory compounds[2][3][4].
The bromine atoms at the 2 and 4 positions provide two reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a diverse array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The trifluoromethyl group at the 5-position can enhance the biological activity and pharmacokinetic properties of the resulting molecules. The electron-withdrawing nature of the -CF3 group can also influence the pKa of the imidazole ring, potentially affecting its interaction with biological targets.
Conclusion
While the historical origins of this compound are not well-documented, its value as a synthetic intermediate is clear. The proposed synthetic route, based on established chemical principles, provides a reliable method for its preparation. The combination of a trifluoromethyl group and two bromine atoms on an imidazole scaffold makes this compound a versatile and powerful tool for medicinal chemists and drug development professionals seeking to create novel and effective therapeutic agents. Further exploration of the reactivity of this molecule is likely to lead to the discovery of new compounds with significant biological activity.
References
Methodological & Application
Application Notes & Protocols: Strategic Use of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Trifluoromethylated Imidazoles
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl (CF₃) group onto this scaffold can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and modifying binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it indispensable for synthesizing complex biaryl structures common in drug discovery.[1][2]
This guide provides a detailed technical overview and actionable protocols for the use of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole as a key building block in Suzuki-Miyaura coupling reactions. We will explore the nuanced reactivity of this substrate, strategies for achieving regioselective coupling, and robust protocols to mitigate common side reactions, enabling researchers to efficiently construct novel trifluoromethylated imidazole derivatives.
Understanding the Substrate: Reactivity and Regioselectivity
This compound presents a unique challenge and opportunity due to its distinct electronic and steric properties.
-
Electronic Effects : The potent electron-withdrawing nature of the trifluoromethyl group at the C5 position renders the entire imidazole ring electron-deficient. This generally facilitates the rate-limiting oxidative addition step of the Suzuki catalytic cycle, as it makes the carbon-bromine bonds more susceptible to insertion by the Pd(0) catalyst.[3]
-
Differential Reactivity of C-Br Bonds : The two bromine atoms at the C2 and C4 positions are not equivalent. In many halo-imidazole systems, the C2 position is inherently more reactive towards oxidative addition than the C4 or C5 positions.[4] This intrinsic reactivity difference is the primary lever for achieving selective mono-arylation.
-
Catalyst-Controlled Selectivity : While the C2 position is often intrinsically more reactive, modern palladium catalysis offers a solution for overriding this preference. By carefully selecting the palladium catalyst and, more importantly, the ancillary ligand, it is possible to direct the coupling to the traditionally less reactive C4 position.[5] Bulky, electron-rich phosphine ligands can alter the steric and electronic environment around the palladium center, thereby switching the site of oxidative addition.
This differential reactivity allows for a modular approach to synthesis, enabling the sequential introduction of different aryl or heteroaryl groups at the C2 and C4 positions to rapidly build molecular diversity.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] The base plays a crucial role in activating the organoboron species to facilitate the transmetalation step.[6]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-Arylation
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the more reactive C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.3 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Standard experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M concentration relative to the imidazole). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the mixture under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-arylated product.
Optimization and Key Considerations
Achieving high yields and selectivity requires careful optimization. The following table outlines key parameters and their expected impact.
| Parameter | Options | Rationale & Expert Insights | Potential Issues |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a reliable choice for many couplings.[8] PdCl₂(dppf) is often more robust and effective for less reactive partners. For challenging couplings or regioselectivity control, using a precursor like Pd₂(dba)₃ with a specific phosphine ligand is recommended. | Catalyst decomposition at high temperatures; air sensitivity. |
| Ligand | PPh₃, Buchwald ligands (e.g., XPhos, SPhos) | For simple couplings, the PPh₃ from the catalyst is often sufficient. For controlling selectivity or coupling with hindered substrates, bulky, electron-rich Buchwald ligands can be superior.[9] | High cost; air sensitivity of some ligands. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base.[9] Cs₂CO₃ is more soluble and often provides better results for difficult couplings. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. | Strong bases can promote debromination, especially in the presence of protic solvents.[10] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A mixture containing water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[7] Dioxane/H₂O is a very common and effective system.[11] | DMF can be difficult to remove. Anhydrous conditions should be avoided unless using fluoride-based activation (e.g., KF). |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction but can also increase the rate of side reactions. Start at 80-90 °C and increase if the reaction is sluggish.[11] | Debromination and catalyst decomposition are more likely at elevated temperatures.[10] |
Troubleshooting Common Issues
Problem 1: Low Yield or No Reaction
-
Cause : Inactive catalyst, insufficient temperature, or poor choice of base/solvent.
-
Solution : Ensure the catalyst is active and handled under inert conditions. Use freshly opened, degassed solvents. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). Increase the reaction temperature in 10 °C increments.
Problem 2: Debromination Side Product Observed
-
Cause : The bromine atom is replaced by a hydrogen. This is often promoted by strong bases, protic solvents (which can act as a hydride source), and high temperatures.[10]
-
Solution :
-
Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).
-
Minimize the amount of water or alcohol in the solvent system.
-
Lower the reaction temperature and accept a longer reaction time.
-
Employ a catalyst system known to suppress this side reaction, such as one with a bulky phosphine ligand like XPhos.[9]
-
Problem 3: Formation of Di-substituted Product in Mono-arylation
-
Cause : Over-reaction due to high reactivity or prolonged reaction time.
-
Solution : Use a slight excess (1.1-1.2 eq.) of the boronic acid, not more. Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature can also improve selectivity.
Conclusion
This compound is a versatile building block for accessing novel, pharmaceutically relevant compounds. By understanding the principles of regioselectivity and carefully selecting the reaction conditions, researchers can effectively control the outcome of Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided herein serve as a robust starting point for the strategic synthesis of mono- and di-arylated trifluoromethyl-imidazoles, paving the way for advancements in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Alkynylation of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole via Sonogashira Coupling
Authored by: A Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This guide provides an in-depth analysis and detailed protocols for the Sonogashira coupling of a highly functionalized and electron-deficient heterocyclic substrate: 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. Imidazole scaffolds bearing trifluoromethyl groups are of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at distinct positions (C2 and C4) introduces a critical challenge of regioselectivity. This document elucidates the underlying principles governing the reactivity of this substrate and provides validated, step-by-step protocols for achieving both selective mono-alkynylation and exhaustive di-alkynylation, empowering researchers to leverage this versatile building block in complex molecule synthesis.
Scientific Principles & Strategic Considerations
The Sonogashira Reaction Mechanism: A Dual Catalytic Cycle
The Sonogashira reaction's efficacy stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-halide (C-Br) bond, forming a Pd(II) intermediate.[4] This is often the rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (e.g., an amine) to form a copper(I) acetylide intermediate.[4][5] This step increases the nucleophilicity of the alkyne and facilitates its transfer to the palladium center.
-
Transmetalation & Reductive Elimination: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkyne group to the palladium and regenerating the copper catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus closing the cycle.[3]
References
Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Introduction: The Strategic Value of Functionalized Imidazoles
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of substituents, such as amino and trifluoromethyl groups, can profoundly modulate a compound's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can improve metabolic stability and cell membrane permeability.[1]
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of arylamines.[2][3] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, including milder reaction conditions and a broad substrate scope.[4][5] This application note provides a detailed guide to the regioselective Buchwald-Hartwig amination of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole, a challenging substrate with significant potential for the synthesis of novel pharmaceutical intermediates.
The Challenge of Regioselectivity
The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the amination reaction. The imidazole ring contains two bromine atoms at the C2 and C4 positions, both of which are activated towards oxidative addition by the electron-withdrawing trifluoromethyl group at C5. Achieving selective mono-amination at a specific position is crucial for the synthesis of well-defined molecular architectures.
Based on studies of analogous dihalogenated N-heterocycles, the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions when using conventional phosphine ligands. This preference is attributed to the electronic influence of the adjacent nitrogen atom. For instance, in the palladium-catalyzed cross-coupling of 2,4-dihalopyrimidines, C2 selectivity is often observed.[6][7] Furthermore, investigations into the reactivity of 2,4,5-tribromo-1H-imidazole in Suzuki couplings have shown the order of reactivity to be C2 > C5 > C4, reinforcing the heightened reactivity of the C2 position.[8] Therefore, the protocols outlined herein are designed to favor selective amination at the C2 position.
Catalytic Cycle and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazole substrate to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated imidazole product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate both the oxidative addition and reductive elimination steps.[5][10]
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine of choice (e.g., morpholine, aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Diagram of Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol for C2-Selective Mono-amination
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., NaOt-Bu, 2.0 equiv).
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Common and effective palladium precursors for Buchwald-Hartwig amination. |
| Ligand | Xantphos (4-10 mol%) | A bulky, electron-rich ligand known to promote efficient C-N coupling. |
| Base | NaOt-Bu or Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases required to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Amine Stoichiometry | 1.1-1.5 equiv | A slight excess of the amine is used to ensure complete consumption of the imidazole substrate. |
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of this protocol, several validation steps are recommended:
-
Regioselectivity Analysis: The regiochemical outcome of the reaction should be rigorously confirmed. This can be achieved through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and NOESY/HMBC experiments) of the purified product.
-
Purity Assessment: The purity of the final compound should be determined using High-Performance Liquid Chromatography (HPLC) and/or combustion analysis.
-
Confirmation of Structure: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.
-
Control Experiments: Running the reaction in the absence of the palladium catalyst or ligand should result in no product formation, confirming the catalytic nature of the transformation.
Expertise & Experience: Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the catalyst and/or ligand loading. The purity of the reagents and the exclusion of oxygen and moisture are critical for success. Ensure the solvent is thoroughly dried and the reaction is performed under a strictly inert atmosphere.
-
Formation of Di-aminated Product: If significant amounts of the di-aminated product are formed, reduce the stoichiometry of the amine to be closer to 1.0 equivalent and monitor the reaction carefully to stop it upon consumption of the starting material. Lowering the reaction temperature may also improve selectivity for mono-amination.
-
Poor Regioselectivity: If a mixture of C2 and C4 aminated products is obtained, screening of different ligands may be necessary. Sterically more or less demanding ligands can influence the regioselectivity of the oxidative addition step.
-
Dehalogenation: In some cases, reduction of the C-Br bond can be a side reaction. Using a less reactive base or a lower reaction temperature may mitigate this issue.
Conclusion
The Buchwald-Hartwig amination provides a powerful tool for the synthesis of amino-substituted imidazoles. The protocol described in this application note offers a reliable method for the regioselective mono-amination of this compound at the C2 position. Careful control of reaction parameters, particularly the choice of ligand and stoichiometry, is essential for achieving high yields and selectivity. The resulting 2-amino-4-bromo-5-(trifluoromethyl)-1H-imidazole is a versatile intermediate that can be further functionalized at the remaining bromine position, opening avenues for the synthesis of a wide range of novel compounds for drug discovery and development.
References
- 1. 2-bromo-5-(trifluoromethyl)-1H-imidazole | 219535-00-9 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
Introduction: The Strategic Importance of N-Aryl Trifluoromethyl-Imidazoles
The N-arylated imidazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2][3][4] The specific incorporation of a trifluoromethyl group, as in 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole, offers a powerful tool for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[5] The two bromine atoms provide versatile handles for subsequent cross-coupling reactions, enabling the synthesis of complex, polysubstituted imidazole derivatives.
This guide provides detailed protocols and expert insights for the N-arylation of this compound. We will explore the nuances of the most effective and widely adopted catalytic systems, including Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann and Chan-Lam couplings. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to troubleshoot and adapt these methods.
I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach
The Buchwald-Hartwig amination is a robust and versatile method for forming carbon-nitrogen bonds.[6][7][8] Its success in the N-arylation of imidazoles stems from the use of specialized phosphine ligands that facilitate the catalytic cycle.[9] For a substrate like this compound, a key challenge is the potential for catalyst inhibition by the imidazole itself.[1][10][11][12]
Mechanistic Considerations
The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the imidazole, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][13] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.[9]
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of imidazole.
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol is adapted from established methods for unsymmetrical imidazoles and incorporates a pre-activation step to mitigate catalyst inhibition.[1][10][11][12]
Materials:
-
This compound
-
Aryl bromide or chloride (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Catalyst Pre-activation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and a stir bar. Add a portion of the anhydrous solvent and heat the mixture at 80-100 °C for 10-15 minutes. This step is critical to form the active Pd(0)-ligand complex before introducing the inhibiting imidazole.[1][10][11][12]
-
Reactant Addition: To a separate dry Schlenk tube, add this compound, the aryl halide, and the base (NaOtBu or K₃PO₄).
-
Reaction Assembly: Allow the pre-activated catalyst solution to cool slightly, then transfer it via cannula to the flask containing the reactants. Rinse the catalyst flask with the remaining solvent and add it to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
II. Copper-Catalyzed N-Arylation: Ullmann and Chan-Lam Couplings
Copper-catalyzed N-arylation reactions offer a more economical alternative to palladium-based systems.[5] These methods have seen significant advancements, moving from harsh, stoichiometric conditions to milder, ligand-accelerated catalytic protocols.[14][15][16][17]
A. Modified Ullmann Condensation
The modern Ullmann condensation utilizes a catalytic amount of a copper(I) salt, often in combination with a ligand, to couple N-H bonds with aryl halides.[5] Diamine or phenanthroline-based ligands are particularly effective in stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[14][16][17]
Mechanistic Insights
The mechanism is thought to involve the formation of a copper(I)-imidazolate intermediate. Oxidative addition of the aryl halide to this intermediate, possibly forming a Cu(III) species, followed by reductive elimination, yields the N-arylated product and regenerates the active Cu(I) catalyst.[16][18]
Caption: Proposed catalytic cycle for the Copper-catalyzed Ullmann N-arylation.
Protocol 2: Ligand-Accelerated Ullmann N-Arylation
Materials:
-
This compound
-
Aryl iodide or bromide (1.2 equivalents)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline or N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane
Procedure:
-
Reaction Setup: To a dry reaction vessel, add CuI, the ligand, the base, this compound, the aryl halide, and a stir bar.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Heat the mixture to 100-130 °C with vigorous stirring. The use of a soluble base like tetraethylammonium carbonate in a DMF/water system can sometimes create a more homogeneous and efficient reaction environment.[15]
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
B. Chan-Lam Coupling
The Chan-Lam coupling offers a complementary approach, utilizing arylboronic acids as the arylating agent.[2][19][20][21] This method is often performed under milder conditions, sometimes even at room temperature and open to the air.[19][21]
Protocol 3: Chan-Lam N-Arylation
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Copper(II) Acetate (Cu(OAc)₂) (10-20 mol%)
-
Pyridine or another suitable base (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Methanol
Procedure:
-
Reaction Setup: In a flask open to the air, combine this compound, the arylboronic acid, Cu(OAc)₂, and a stir bar.
-
Solvent and Base Addition: Add the solvent (DCM or Methanol) followed by the base (e.g., pyridine).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate, depending on the reactivity of the arylboronic acid.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 12-48 hours), filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate and purify by flash column chromatography.
III. Comparative Analysis and Troubleshooting
The choice of protocol depends on the specific arylating agent, available reagents, and desired reaction conditions.
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) | Chan-Lam Coupling (Cu-catalyzed) |
| Aryl Source | Aryl Halides (Cl, Br, I), Triflates | Aryl Halides (I, Br) | Arylboronic Acids |
| Catalyst | Pd₂(dba)₃ / Phosphine Ligand | CuI / Diamine or Phenanthroline Ligand | Cu(OAc)₂ |
| Typical Temp. | 100-120 °C | 100-130 °C | Room Temp to 50 °C |
| Atmosphere | Inert atmosphere required | Inert atmosphere recommended | Often air-tolerant |
| Pros | Broad substrate scope, high yields | Economical catalyst | Mild conditions, functional group tolerance |
| Cons | Expensive catalyst/ligands, air-sensitive | Higher temperatures, potential for lower yields | Requires boronic acids, can be slower |
Troubleshooting:
-
Low Yields (Buchwald-Hartwig): Ensure rigorous exclusion of air and moisture. Confirm the effectiveness of the catalyst pre-activation step, as imidazole inhibition is a known issue.[1][10][11][12]
-
No Reaction (Ullmann): The choice of ligand and base is critical. Screen different ligands (e.g., phenanthrolines, diamines) and bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the copper source is fresh.
-
Side Reactions: The presence of two bromine atoms on the imidazole ring creates the possibility of C-arylation. However, N-arylation is generally kinetically favored. If C-arylation is observed, consider lowering the reaction temperature or using a less reactive catalyst system.
IV. Experimental Workflow Visualization
Caption: General experimental workflow for N-arylation reactions.[22]
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chan-Lam Coupling [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole as a Versatile Precursor for Novel Antifungal Agents
Abstract
The rise of invasive fungal infections, compounded by the growing prevalence of drug-resistant strains, presents a significant challenge to global health.[1][2] Imidazole-based compounds remain a cornerstone of antifungal therapy, primarily by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3] This guide provides a comprehensive overview and detailed protocols for utilizing 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole, a highly functionalized heterocyclic building block, for the synthesis and development of next-generation antifungal agents. We will explore the underlying mechanism of action, provide step-by-step synthetic methodologies, and outline protocols for evaluating the efficacy of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Introduction: The Rationale for a Specialized Precursor
The azole class of antifungals, which includes imidazoles, has been pivotal in treating fungal diseases. Their primary mechanism involves the inhibition of a crucial fungal enzyme, lanosterol 14-α-demethylase.[4][5] This cytochrome P450-dependent enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane fluidity and function, which arrests fungal growth.[6][8]
However, the efficacy of existing azole drugs is threatened by the emergence of resistant fungal pathogens.[2] This necessitates the development of novel derivatives with improved potency, broader spectrum, and the ability to overcome resistance mechanisms. The strategic design of new antifungal agents, therefore, relies on versatile chemical scaffolds that allow for systematic structural modifications.
This compound emerges as a precursor of significant strategic value for several reasons:
-
The Imidazole Core: It provides the essential N-heterocyclic pharmacophore known to coordinate with the heme iron in the active site of the target enzyme, lanosterol 14-α-demethylase.
-
Dual Bromine Functionality: The bromine atoms at the C2 and C4 positions are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[9] This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents to probe the structure-activity relationship (SAR) and optimize binding interactions within the enzyme's active site.[3][10]
-
Trifluoromethyl Group: The electron-withdrawing CF₃ group at the C5 position can significantly influence the molecule's physicochemical properties. It often enhances metabolic stability, increases lipophilicity (which can improve cell membrane penetration), and can modulate the pKa of the imidazole ring, thereby influencing target engagement.
This guide provides the technical framework for leveraging these molecular features to synthesize and evaluate novel antifungal candidates.
Precursor Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is critical for safe and effective experimentation.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 81654-02-6 | [11][12][13] |
| Molecular Formula | C₄HBr₂F₃N₂ | [11][12] |
| Molecular Weight | 293.87 g/mol | [11][12] |
| Appearance | Solid | [14] |
| Melting Point | 166-168 °C | [11] |
| Boiling Point | 313.4±52.0 °C (Predicted) | [11] |
| Density | 2.316±0.06 g/cm³ (Predicted) | [11] |
| pKa | 4.91±0.10 (Predicted) | [11] |
Safety and Handling
As a brominated organic compound and an irritant, this compound requires careful handling to minimize exposure.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[15][16] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield.[17][18]
-
Inhalation: The compound may cause respiratory irritation.[11] Avoid breathing dust or vapors. In case of significant inhalation, move the individual to fresh air and seek immediate medical attention.[15]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[11] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[15] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek urgent medical attention.[16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste material in accordance with institutional, local, and national regulations for hazardous chemical waste.[15][16]
The Antifungal Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary target for imidazole-based antifungals is the fungal cell membrane, a structure whose integrity is critically dependent on the sterol ergosterol. The mechanism is a cascade of events initiated by the inhibition of a single enzyme.[4][6]
-
Enzyme Inhibition: The imidazole nitrogen atom (N3) binds to the heme iron atom within the active site of lanosterol 14-α-demethylase (a product of the ERG11 gene).[19] This binding event blocks the enzyme's ability to convert lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the ergosterol biosynthesis pathway.
-
Ergosterol Depletion: The inhibition of this enzyme leads to a progressive depletion of ergosterol in the fungal cell membrane.
-
Toxic Sterol Accumulation: Concurrently, the fungal cell accumulates methylated sterol precursors, such as lanosterol. The integration of these incorrect sterols into the membrane disrupts its normal structure and function.
-
Cellular Disruption: The altered membrane composition leads to increased permeability, leakage of essential cellular components, and malfunction of membrane-bound enzymes.[7] This disruption ultimately inhibits fungal growth and proliferation (fungistatic effect) and, at higher concentrations, can lead to cell death (fungicidal effect).[8]
Caption: Mechanism of action for imidazole-based antifungals.
Synthetic Protocols for Derivative Synthesis
The conversion of this compound into a library of potential drug candidates typically involves a two-stage process: N-alkylation followed by cross-coupling at the C2 and/or C4 positions.
Protocol 1: General Procedure for N-Alkylation
N-alkylation is a fundamental first step to introduce a side chain that can significantly influence the compound's solubility, cell permeability, and interaction with the target enzyme.[20] The choice of base and solvent is critical for achieving high yields, especially given the electron-withdrawing nature of the substituents on the imidazole ring.[21]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the imidazole nitrogen, forming a highly nucleophilic imidazolide anion. This ensures a rapid and complete reaction with the alkylating agent. Alternatives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃) can also be effective, offering milder conditions.[21][22]
-
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are chosen because they effectively solvate the cation of the base without interfering with the nucleophilic imidazolide anion. Anhydrous conditions are crucial as NaH reacts violently with water.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the highly reactive NaH and the imidazolide anion by atmospheric moisture and oxygen.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium imidazolide salt forms.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.
Caption: Experimental workflow for N-alkylation of the imidazole precursor.
Protocol 2: Conceptual Procedure for Suzuki Cross-Coupling
Following N-alkylation, the bromine atoms at C2 and C4 serve as handles for building molecular complexity. The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various (hetero)aryl groups.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle that facilitates the coupling of the brominated imidazole with the boronic acid.
-
Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often used to dissolve both the organic-soluble imidazole substrate and the water-soluble inorganic base.
Step-by-Step Methodology (Conceptual):
-
Setup: In a reaction vessel, combine the N-alkylated dibromoimidazole (1.0 eq), the desired (hetero)aryl boronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base Addition: Add the solvent system (e.g., toluene) and the aqueous base (e.g., 2M Na₂CO₃).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the product via flash column chromatography.
Caption: Conceptual workflow for Suzuki cross-coupling.
Evaluation of Novel Antifungal Agents
Once a library of derivatives has been synthesized and purified, their biological activity must be assessed.
Protocol 3: In Vitro Antifungal Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for this determination.[23]
Step-by-Step Methodology:
-
Strain Preparation: Prepare an inoculum of the test fungus (e.g., Candida albicans, Aspergillus niger) from a fresh culture, adjusting the concentration to a standard density (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO. Create a series of two-fold serial dilutions in a 96-well microtiter plate using the culture medium. The final DMSO concentration should be kept low (<1%) to avoid inhibiting fungal growth.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (a known antifungal like fluconazole), a negative control (no compound, showing fungal growth), and a sterility control (no fungus, no compound).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest compound concentration in which there is no visible turbidity (for yeasts) or fungal mat (for molds).
Data Presentation and SAR Analysis
The results from the MIC assays should be tabulated to facilitate a clear comparison between the different synthesized derivatives.
Table Template for MIC Data (µg/mL):
| Compound ID | N-Alkyl Group (R¹) | C2-Substituent (R²) | C4-Substituent (R³) | C. albicans MIC | A. niger MIC |
| Precursor | H | Br | Br | >128 | >128 |
| Cmpd-01 | -CH₃ | Br | Br | 64 | 128 |
| Cmpd-02 | -CH₂CH₃ | Br | Br | 32 | 64 |
| Cmpd-03 | -CH₂Ph | Br | Br | 16 | 32 |
| Cmpd-04 | -CH₂Ph | -Phenyl | Br | 8 | 16 |
| Cmpd-05 | -CH₂Ph | -Phenyl | -Phenyl | 4 | 8 |
| Fluconazole | N/A | N/A | N/A | 2 | 16 |
This data allows for a systematic Structure-Activity Relationship (SAR) analysis, which is crucial for rational drug design.[3] By comparing how changes in the R¹, R², and R³ groups affect the MIC values, researchers can deduce which structural features are critical for potent antifungal activity.
Caption: Logical workflow for Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile starting material for the development of novel antifungal agents. Its strategically placed functional groups provide a robust platform for creating large, diverse chemical libraries through well-established synthetic protocols such as N-alkylation and palladium-catalyzed cross-coupling. The systematic evaluation of these libraries via standardized MIC assays enables the elucidation of clear structure-activity relationships, guiding the rational design of compounds with enhanced potency and potentially improved resistance profiles. Promising candidates identified through these in vitro methods can then be advanced to further studies, including cytotoxicity assays, mechanism of action validation, and ultimately, in vivo efficacy testing in animal models of fungal infection.[1][2]
References
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 8. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 81654-02-6 [amp.chemicalbook.com]
- 12. 81654-02-6 | this compound - Moldb [moldb.com]
- 13. This compound | 81654-02-6 [chemicalbook.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. LCSS: BROMINE [web.stanford.edu]
- 16. carlroth.com [carlroth.com]
- 17. youtube.com [youtube.com]
- 18. Bromine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 23. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds from 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of novel compounds derived from 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. Recognizing the growing threat of antimicrobial resistance, the strategic functionalization of this halogenated, trifluoromethyl-containing imidazole scaffold presents a promising avenue for the development of new therapeutic agents. This document details two primary synthetic strategies: N-alkylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling. For each strategy, we provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices. Furthermore, standardized protocols for the in vitro evaluation of the synthesized compounds against a panel of pathogenic bacteria are outlined, ensuring robust and reproducible data generation for drug discovery pipelines.
Introduction: The Rationale for this compound in Antimicrobial Drug Discovery
The imidazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[1]. The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target[2]. The CF3 group can significantly influence the electronic properties of the imidazole ring, potentially leading to enhanced antimicrobial potency.
The starting material, this compound, offers a versatile platform for chemical diversification. The two bromine atoms at positions 2 and 4 are amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The N-H of the imidazole ring provides a further point for modification via N-alkylation. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the imidazole core to identify novel antimicrobial lead compounds.
Synthetic Strategies and Protocols
Two primary synthetic routes are presented for the derivatization of this compound: N-alkylation to introduce diversity at the N-1 position and Suzuki-Miyaura cross-coupling to functionalize the C-2 and C-4 positions.
Strategy 1: N-Alkylation of the Imidazole Ring
N-alkylation of imidazoles is a fundamental transformation to produce derivatives with modified steric and electronic properties, which can significantly impact their biological activity. Studies have shown that the nature of the N-alkyl substituent on the imidazole ring can influence antibacterial efficacy[3].
Caption: Workflow for the N-alkylation of the starting imidazole.
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil or Potassium Carbonate (K2CO3)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: NaH is highly reactive and flammable. Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-alkylated product.
Rationale for Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the imidazole nitrogen, facilitating the subsequent alkylation. Potassium carbonate offers a safer, though potentially slower, alternative.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the imidazole and facilitating the SN2 reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reagents like sodium hydride to prevent quenching by atmospheric moisture.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is well-suited for the functionalization of the C-2 and C-4 positions of the dibromo-imidazole core, allowing for the introduction of various aryl and heteroaryl moieties. The specific advantages of this reaction include mild reaction conditions and tolerance of a wide range of functional groups[4].
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound (or its N-alkylated derivative) with an arylboronic acid. The stoichiometry of the boronic acid can be adjusted to favor either mono- or di-arylation.
Materials:
-
This compound (or N-alkylated derivative)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Ligand (if using a simple palladium source, e.g., SPhos, XPhos)
-
Base (e.g., K3PO4, Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, toluene)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a reaction vessel, combine the dibromo-imidazole (1.0 eq), arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), and base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-6 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired arylated imidazole derivative(s).
Rationale for Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the success of the coupling reaction. Pd(PPh3)4 is a common and effective catalyst. For more challenging couplings, a combination of a simple palladium source like Pd(OAc)2 with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can improve reaction efficiency and yield[5].
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are frequently used and are effective in this transformation.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
Antimicrobial Activity Evaluation
Once a library of novel imidazole derivatives has been synthesized, it is essential to evaluate their antimicrobial activity. The following protocols outline standard methods for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used for the initial screening. This should include both Gram-positive and Gram-negative bacteria.
Table 1: Suggested Bacterial Strains for Antimicrobial Screening
| Gram Stain | Species | ATCC Number |
| Gram-positive | Staphylococcus aureus | 29213 |
| Gram-positive | Methicillin-resistant Staphylococcus aureus (MRSA) | 43300 |
| Gram-negative | Escherichia coli | 25922 |
| Gram-negative | Pseudomonas aeruginosa | 27853 |
The bacteria should be cultured in appropriate broth media (e.g., Mueller-Hinton Broth) at 37 °C.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
Bacterial cultures (adjusted to a concentration of approximately 5 x 10^5 CFU/mL)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (broth with DMSO)
-
Growth control (broth with bacteria)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in MHB in the wells of a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (a known antibiotic), a negative control (broth with the same concentration of DMSO as the test wells), and a growth control (broth with bacteria and no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner. A table summarizing the MIC values of the synthesized compounds against the tested bacterial strains is recommended.
Table 2: Example of MIC Data Presentation
| Compound ID | R1-substituent | R2/R4-substituent(s) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| I-a | H | Br | >128 | >128 | >128 | >128 |
| I-b | Benzyl | Br | 64 | 128 | >128 | >128 |
| I-c | H | Phenyl | 32 | 64 | 128 | >128 |
| I-d | Benzyl | Phenyl | 8 | 16 | 64 | 128 |
| Ciprofloxacin | - | - | 0.5 | 1 | 0.25 | 1 |
The structure-activity relationship (SAR) can then be analyzed by comparing the antimicrobial activity of the different derivatives. For example, the effect of different N-alkyl chains or aryl substituents on the potency and spectrum of activity can be determined. Compounds exhibiting potent activity against resistant strains like MRSA are of particular interest for further development[2][6].
Conclusion
The synthetic and screening protocols outlined in this application note provide a robust starting point for the discovery of novel antimicrobial agents based on the this compound scaffold. The versatility of N-alkylation and palladium-catalyzed cross-coupling reactions allows for the generation of a diverse chemical library. Systematic evaluation of these compounds against clinically relevant pathogens will enable the identification of promising lead candidates for further preclinical development in the fight against antimicrobial resistance.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Trifluoromethylated Imidazoles in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. Among these, compounds bearing the trifluoromethyl (-CF₃) group have garnered immense attention. The incorporation of a -CF₃ moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to superior biological activity.[1] When this potent functional group is integrated into a heterocyclic scaffold like imidazole, the resulting structures become powerful building blocks for a new generation of herbicides, fungicides, and insecticides.
This guide provides a detailed exploration of the synthetic utility of a key, highly functionalized intermediate: 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole . The two bromine atoms at the C2 and C4 positions of the imidazole ring serve as versatile synthetic handles, allowing for the strategic introduction of various substituents through modern cross-coupling methodologies. This enables the creation of diverse molecular architectures and the fine-tuning of their agrochemical properties. While direct, publicly documented pathways from this specific dibromo-imidazole to commercialized agrochemicals are limited, its structural motifs are present in patented herbicidal compounds.[2] This document will, therefore, present robust, field-proven protocols for the application of this intermediate in the synthesis of potential agrochemical candidates, drawing from established synthetic transformations of related halo-imidazoles.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The presence of two chemically distinct bromine atoms on the imidazole ring of this compound opens up a vast landscape of synthetic possibilities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the cornerstones of modern synthetic organic chemistry and are particularly well-suited for the functionalization of this intermediate.
The regioselectivity of these reactions on the dibromo-imidazole core is a critical consideration. Generally, the C2 position of the imidazole ring is more electron-deficient and can exhibit different reactivity compared to the C4 position. This differential reactivity can, in principle, be exploited to achieve selective mono-functionalization, followed by a second coupling reaction at the remaining bromine-substituted position, allowing for the synthesis of unsymmetrical 2,4-disubstituted imidazoles.
Application in Herbicide Synthesis: Crafting Novel Pyridine-Imidazoles
A recent European patent highlights the herbicidal activity of imidazole derivatives, specifically a 2-pyridyl substituted trifluoromethyl-imidazole.[2] Inspired by this, we present a hypothetical, yet synthetically sound, protocol for the synthesis of a novel herbicidal candidate via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Potential Herbicidal 2-(Pyridin-3-yl)-4-bromo-5-(trifluoromethyl)-1H-imidazole
This protocol details the selective mono-arylation at the C2 position of this compound with 3-pyridylboronic acid.
Reaction Scheme:
A potential Suzuki coupling pathway.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 81654-02-6 | 293.87 | 1.0 |
| 3-Pyridylboronic acid | 1692-25-7 | 122.92 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | 10 mL |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (294 mg, 1.0 mmol), 3-pyridylboronic acid (147 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.
-
Add degassed 1,2-dimethoxyethane (10 mL) and degassed deionized water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(pyridin-3-yl)-4-bromo-5-(trifluoromethyl)-1H-imidazole.
Application in Fungicide Synthesis: Building Novel Phenyl-Imidazoles
Many commercial fungicides feature an imidazole core linked to a substituted phenyl ring. The following protocol outlines the synthesis of a potential fungicidal candidate through a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination to introduce a secondary amine, a common feature in bioactive molecules.
Protocol 2: Two-Step Synthesis of a Potential Fungicidal 2-(4-Methoxyphenyl)-4-(phenylamino)-5-(trifluoromethyl)-1H-imidazole
Workflow Diagram:
Two-step synthesis of a potential fungicide.
Part A: Suzuki-Miyaura Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 81654-02-6 | 293.87 | 1.0 |
| (4-Methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the appropriate reagents.
-
The reaction is heated to 90 °C for 16 hours.
-
Purify by column chromatography to obtain 2-(4-methoxyphenyl)-4-bromo-5-(trifluoromethyl)-1H-imidazole.
Part B: Buchwald-Hartwig Amination
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 2-(4-Methoxyphenyl)-4-bromo-5-(trifluoromethyl)-1H-imidazole | (Intermediate) | 321.08 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 |
| Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL |
Procedure:
-
In a glovebox, add 2-(4-methoxyphenyl)-4-bromo-5-(trifluoromethyl)-1H-imidazole (321 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to a Schlenk tube.
-
Remove the tube from the glovebox, add anhydrous dioxane (10 mL) and aniline (112 mg, 1.2 mmol) under an argon atmosphere.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product.
Application in Insecticide Synthesis: Introducing Alkynyl Moieties
The introduction of an alkynyl group can significantly impact the biological activity of a molecule. The Sonogashira coupling provides a direct method to forge a C(sp²)-C(sp) bond, creating novel imidazole-based structures with potential insecticidal properties.
Protocol 3: Synthesis of a Potential Insecticidal 2-Bromo-4-(phenylethynyl)-5-(trifluoromethyl)-1H-imidazole
This protocol describes a selective Sonogashira coupling at the C4 position. Regioselectivity can be influenced by the choice of catalyst and reaction conditions.
Reaction Scheme:
A potential Sonogashira coupling pathway.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 81654-02-6 | 293.87 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.1 |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.02 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
To a Schlenk flask, add this compound (294 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous tetrahydrofuran (10 mL), triethylamine (202 mg, 2.0 mmol), and phenylacetylene (112 mg, 1.1 mmol) via syringe.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this guide, based on robust and widely-used palladium-catalyzed cross-coupling reactions, provide a clear roadmap for researchers and scientists in the field of drug development to explore the vast chemical space accessible from this starting material. The strategic functionalization of the C2 and C4 positions allows for the creation of diverse libraries of substituted imidazoles for screening as potential herbicides, fungicides, and insecticides. As the demand for innovative crop protection solutions continues to grow, the application of such strategically designed intermediates will undoubtedly play a pivotal role in the discovery of the next generation of agrochemicals.
References
Application Notes and Protocols for the Derivatization of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The subject of this guide, this compound, is a highly functionalized and versatile building block for the synthesis of novel chemical entities. The presence of two bromine atoms at positions C2 and C4, activated by the electron-withdrawing trifluoromethyl group at C5, offers multiple points for selective derivatization. This allows for the systematic exploration of chemical space and the generation of libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed experimental procedures for the key derivatization reactions of this compound, including N-alkylation/arylation and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
N-Alkylation and N-Arylation: Modifying the Imidazole Core
The initial and often crucial step in the derivatization of this compound is the substitution at the N1 position. This not only introduces a point of diversity but also modifies the electronic properties of the imidazole ring, which can influence the regioselectivity of subsequent C-C bond-forming reactions. Furthermore, N-protection can prevent side reactions and catalyst deactivation in palladium-catalyzed couplings.[2][3]
Causality Behind Experimental Choices for N-Alkylation
The N-alkylation of imidazole is a nucleophilic substitution reaction that proceeds via deprotonation of the N-H bond to form an imidazolate anion, which then attacks an alkylating agent.[4] The choice of base and solvent is critical for achieving high yields and preventing side reactions.
-
Base Selection: Strong bases like sodium hydride (NaH) in anhydrous aprotic solvents (e.g., THF, DMF) ensure complete deprotonation, which is particularly important for less reactive alkylating agents.[4] For more reactive alkylating agents, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., acetonitrile, DMF) are often sufficient and easier to handle.[4][5]
-
Solvent System: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred as they effectively dissolve the imidazole and the base, facilitating the reaction.[4]
-
Control of Stoichiometry: Careful control of the stoichiometry of the alkylating agent is essential to prevent dialkylation, which leads to the formation of imidazolium salts.[4]
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
-
Deprotonation:
-
Using NaH: Cool the solution to 0 °C and add NaH (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Using K₂CO₃: Add K₂CO₃ (1.5 eq) to the solution at room temperature.
-
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
| Parameter | Condition A (Strong Base) | Condition B (Weak Base) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH for complete deprotonation with less reactive alkylating agents. K₂CO₃ is a milder, easier to handle alternative for reactive alkylating agents. |
| Solvent | Anhydrous THF or DMF | Anhydrous DMF or Acetonitrile | Polar aprotic solvents are essential for dissolving reactants and facilitating the SN2 reaction. |
| Temperature | 0 °C to room temperature | Room temperature to 60 °C | Initial cooling for NaH addition is a safety measure. Gentle heating may be required for less reactive substrates with K₂CO₃. |
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, these reactions allow for the introduction of aryl, heteroaryl, vinyl, and alkynyl substituents at the C2 and C4 positions. The key to successful derivatization lies in controlling the regioselectivity of these reactions.
Regioselectivity in Cross-Coupling Reactions
The relative reactivity of the bromine atoms at the C2 and C4 positions is influenced by the electronic environment of the imidazole ring. While specific studies on this compound are not abundant, we can infer the likely regioselectivity from related di-halogenated heterocycles. For instance, in 2,4-dibromopyridine, Suzuki coupling occurs preferentially at the C2 position.[6] Conversely, in 1,4-dibromo-2-(trifluoromethyl)benzene, Sonogashira coupling is selective for the C4 position, which is para to the trifluoromethyl group.[7]
For this compound, it is plausible that the C2 position is more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. Therefore, mono-functionalization is predicted to occur preferentially at the C2 position under carefully controlled conditions.
dot
Caption: General workflow for the derivatization of this compound.
Protocol 2: Regioselective Suzuki-Miyaura Coupling (Mono-arylation at C2)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[8] This protocol is optimized for the selective mono-arylation at the C2 position.
Materials:
-
N-protected-2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
SPhos or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the N-protected-2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq), arylboronic acid (1.1 eq), and base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and add water. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/SPhos or Pd(PPh₃)₄ | A variety of palladium catalysts are effective. The choice may need to be optimized for specific substrates. |
| Base | K₂CO₃ or Cs₂CO₃ | The base is required to activate the boronic acid for transmetalation.[9] |
| Solvent | 1,4-Dioxane/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are usually required to drive the reaction to completion. |
Protocol 3: Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[10] Organostannanes are stable to air and moisture, making them convenient reagents.[11][12] However, they are toxic, and careful handling and purification are necessary.[13]
Materials:
-
N-protected-2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq)
-
Organostannane (e.g., aryltributyltin, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected-2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous toluene or DMF.
-
Catalyst and Reagent Addition: Add the organostannane (1.1 eq) followed by the palladium catalyst (Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent.
-
Purification: To remove tin byproducts, the crude mixture can be washed with an aqueous solution of potassium fluoride (KF).[11] After extraction and drying, purify the product by column chromatography.
dot
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Protocol 4: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted imidazoles, which are valuable precursors for further transformations.[14] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]
Materials:
-
N-protected-2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a flask under an inert atmosphere, add the N-protected-2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Di-functionalization of this compound
For the synthesis of 2,4-disubstituted derivatives, a step-wise approach is generally preferred to ensure the introduction of two different functional groups. This involves performing a regioselective mono-functionalization at the C2 position as described above, followed by a second cross-coupling reaction at the C4 position. Alternatively, if the same substituent is desired at both positions, an excess of the coupling partner and catalyst can be used under more forcing conditions (e.g., higher temperature, longer reaction time).
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. The protocols outlined in this application note provide a robust foundation for the synthesis of a wide array of derivatives through N-alkylation/arylation and regioselective palladium-catalyzed cross-coupling reactions. By understanding the principles behind the choice of reagents and reaction conditions, researchers can effectively utilize this scaffold to develop novel compounds with potential therapeutic applications.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. organicreactions.org [organicreactions.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole in Modern Medicinal Chemistry
Introduction: The Imperative for Advanced Heterocyclic Scaffolds
In the landscape of contemporary drug discovery, the imidazole ring stands out as a "privileged structure," a core component in a multitude of clinically successful therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[1][3] However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles demands the evolution of these core scaffolds. The strategic incorporation of halogens and trifluoromethyl (CF3) groups is a proven method to modulate a molecule's properties, enhancing metabolic stability, membrane permeability, and binding affinity through specific interactions like halogen bonding.[4][5][6][7]
This guide focuses on 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole , a highly functionalized yet under-explored building block. Its unique substitution pattern—two chemically distinct bromine atoms and an electron-withdrawing CF3 group—positions it as a powerful and versatile platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibition and other targeted therapies.
Physicochemical Profile and Reactivity Insights
The utility of a synthetic building block begins with a thorough understanding of its intrinsic properties and chemical behavior.
| Property | Value | Reference |
| CAS Number | 81654-02-6 | [8][9] |
| Molecular Formula | C₄HBr₂F₃N₂ | [8][10] |
| Molecular Weight | 293.87 g/mol | [8][10] |
| Appearance | Solid | [8] |
| Melting Point | 166-168 °C | [10] |
| Boiling Point | 313.4±52.0 °C (Predicted) | [10] |
| Density | 2.316±0.06 g/cm³ (Predicted) | [10] |
Causality Behind Reactivity: The key to this scaffold's potential lies in the differential reactivity of its substituents:
-
C2-Bromine: The C2 position of the imidazole ring is generally the most susceptible to nucleophilic substitution. However, in the context of metal-catalyzed cross-coupling, it offers a prime site for functionalization.
-
C4-Bromine: The C4 bromine is electronically distinct from the C2 bromine, influenced by the adjacent CF3 group. This electronic differentiation is the cornerstone of selective, sequential reactions, allowing for the controlled, stepwise introduction of different functionalities.
-
C5-Trifluoromethyl Group: This potent electron-withdrawing group significantly lowers the pKa of the N-H proton, facilitating N-alkylation or N-arylation reactions. It also enhances the metabolic stability of the resulting compounds and can participate in key binding interactions with biological targets.
This inherent electronic bias allows a medicinal chemist to orchestrate a synthetic strategy with high regioselectivity, a critical factor in efficient drug development.
Core Application: A Scaffold for Diversity-Oriented Synthesis via Sequential Cross-Coupling
The primary and most powerful application of this compound is as an intermediate for constructing libraries of novel compounds through metal-catalyzed cross-coupling reactions.[11][12] The ability to perform sequential reactions at the C2 and C4 positions enables the creation of di-substituted imidazoles with precisely controlled diversity vectors.
Caption: Workflow for sequential functionalization.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C2 Position
This protocol describes a representative procedure for the selective introduction of an aryl group at the C2 position. The choice of a mild base and controlled temperature is critical for achieving selectivity.
I. Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
II. Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Pd(dppf)Cl₂.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture. The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Base Addition: Add the sodium carbonate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-4-bromo-5-(trifluoromethyl)-1H-imidazole.
III. Expected Outcome and Characterization
-
Yield: 60-85%
-
Appearance: Typically a white to off-white solid.
-
¹H NMR: Expect to see the disappearance of the imidazole N-H proton (if not exchanged) and the appearance of new aromatic signals corresponding to the coupled aryl group.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the mass of the product [M+H]⁺.
Application in Kinase Inhibitor Design
The imidazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2][13] The dysregulation of protein kinases is a hallmark of cancer and other diseases, making them high-value therapeutic targets.[4][14] The this compound scaffold is an excellent starting point for designing novel kinase inhibitors. The C2 substituent can be designed to interact with the hinge region of the ATP binding pocket, while the C4 substituent can be elaborated to occupy the hydrophobic back pocket, conferring selectivity.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol provides a framework for evaluating the inhibitory activity of compounds derived from the title scaffold against p38α, a key kinase in inflammatory signaling.
I. Principle
This is a biochemical assay that measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the p38α kinase enzyme. The activity is typically detected via a luminescence-based system where the amount of ATP remaining after the reaction is quantified. A lower signal indicates higher kinase activity (more ATP consumed) and vice-versa.
II. Materials and Reagents
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., ATF2)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
ATP solution (at a concentration near the Km for p38α)
-
Test compounds (synthesized from the scaffold), serially diluted in DMSO
-
Positive control inhibitor (e.g., SB203580)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well assay plates
-
Luminometer
III. Assay Procedure
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Kinase/Substrate Addition: Prepare a master mix of kinase buffer containing the p38α enzyme and the substrate peptide. Add this mix to all wells except the "no enzyme" controls.
-
Pre-incubation: Allow the plate to incubate at room temperature for 15-20 minutes. This step permits the test compounds to bind to the kinase before the reaction is initiated.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the enzyme and provides the luciferase/luciferin system to generate a luminescent signal proportional to the ATP concentration.
-
Measurement: After a brief incubation (10 minutes), measure the luminescence of each well using a plate-reading luminometer.
IV. Data Analysis
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the positive control as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Conclusion and Future Perspectives
This compound is far more than a simple chemical; it is a strategic tool for medicinal chemists. Its pre-installed, differentially reactive handles and property-enhancing trifluoromethyl group provide a robust and efficient starting point for the synthesis of novel, diverse, and potent bioactive molecules. The protocols detailed herein for sequential cross-coupling and kinase inhibition assays provide a clear roadmap for researchers to unlock the potential of this scaffold.
Future investigations should not be limited to kinase inhibitors. The imidazole core is central to antifungal, antibacterial, anti-inflammatory, and antiprotozoal agents.[2][4][15] The systematic exploration of libraries derived from this building block against a wide range of biological targets will undoubtedly accelerate the discovery of next-generation therapeutics.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 81654-02-6 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 13. benchchem.com [benchchem.com]
- 14. Halogenated imidazole derivatives block RNA polymerase II elongation along mitogen inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Functionalization of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole via Palladium-Catalyzed Cross-Coupling
Abstract: The 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole scaffold is a pivotal building block in modern medicinal chemistry. The trifluoromethyl group is a highly sought-after moiety known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the selective functionalization of this versatile substrate. We delve into the critical challenge of regiocontrol, presenting catalyst-driven strategies to selectively functionalize either the C2 or C4 position. This document provides researchers, chemists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and troubleshooting advice to accelerate the synthesis of novel imidazole-based compounds.
The Strategic Importance of Trifluoromethylated Imidazoles
The imidazole core is a privileged scaffold in pharmaceuticals, present in numerous biologically active molecules.[4] When substituted with a trifluoromethyl (-CF3) group, its pharmacological profile can be significantly enhanced. The C-F bond's strength increases metabolic stability, while the lipophilicity of the -CF3 group can improve membrane permeability and receptor interactions.[1][5] The starting material, this compound, offers two reactive sites (C2-Br and C4-Br) for introducing molecular diversity through robust and scalable palladium-catalyzed cross-coupling reactions.
Mechanism & The Principle of Catalyst-Controlled Regioselectivity
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-bromine (C-Br) bond of the imidazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
A central challenge when functionalizing dihalogenated heterocycles is controlling which halogen reacts. For dihaloazoles, the intrinsic electronic properties often favor reaction at the C2 position, which is adjacent to a nitrogen atom.[7] However, a paradigm shift in synthetic strategy has demonstrated that this inherent selectivity can be overridden and even reversed by the judicious choice of the palladium catalyst and, most importantly, the phosphine ligand.[8][9][10] This phenomenon, known as catalyst-controlled regioselectivity , allows chemists to selectively target either the C2 or C4 position, unlocking access to a wider range of isomers from a single starting material.[8][11]
Caption: Catalyst-controlled regioselective cross-coupling.
Experimental Workflows & Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. For optimal results, all reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds using organoboron reagents.[12] By selecting the appropriate catalyst system, mono-arylation can be directed to either the C2 or C4 position.[9][10]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst and ligand (see table)
-
Base (see table)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
-
Degassed water (for certain base systems)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent(s) via syringe.
-
In a separate vial, prepare a solution of the palladium precatalyst and ligand in the reaction solvent and add it to the reaction mixture.
-
Heat the mixture to the specified temperature and stir for the designated time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Table 1: Recommended Conditions for Regioselective Suzuki-Miyaura Coupling
| Target Position | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |
| C4 (Atypical) | Pd(OAc)₂ (2-4%) | SPhos (4-8%) | K₃PO₄ (2.0) | Toluene/H₂O | 80-100 | [8][9] |
| C2 (Conventional) | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | [8][13] |
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for synthesizing aryl-alkynes by reacting terminal alkynes with aryl halides.[14] Copper(I) is often used as a co-catalyst, though copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[15]
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[16][17] This reaction is highly dependent on the choice of ligand and base.[18]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, add the base to an oven-dried reaction vessel.
-
Add the this compound (1.0 equiv), the palladium precatalyst, and the ligand.
-
Add the anhydrous solvent, followed by the amine (1.2 equiv).
-
Seal the vessel and heat with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ether or ethyl acetate, and filter through celite.
-
Carefully wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Impure solvent or reagents (O₂, H₂O).3. Inappropriate base or ligand.4. Low reaction temperature. | 1. Use fresh catalyst/ligand; ensure inert atmosphere is maintained.2. Use freshly distilled/anhydrous solvents.3. Screen different bases/ligands.4. Increase temperature in 10 °C increments. |
| Poor Regioselectivity | 1. Catalyst system does not provide sufficient differentiation between C2 and C4 sites.2. Reaction temperature is too high, overriding catalyst control. | 1. Switch catalyst/ligand combination (see Table 1). Bulky, electron-rich ligands often favor less sterically hindered sites.2. Attempt the reaction at a lower temperature for a longer duration. |
| Dehalogenation Side Product | 1. Presence of water or protic impurities.2. For Suzuki, boronic acid decomposition. | 1. Ensure strictly anhydrous conditions.2. Use high-purity boronic acid or potassium trifluoroborate salts. |
| Homocoupling of Partner | 1. (Suzuki) Oxidative conditions.2. (Sonogashira) O₂ presence promoting Glaser coupling. | 1. Thoroughly degas all solvents and reagents.2. For Sonogashira, ensure a strictly anaerobic setup. Consider copper-free conditions. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and highly adaptable strategy for synthesizing novel chemical entities for drug discovery and materials science. The key to unlocking the full potential of this building block lies in the precise control of regioselectivity through rational catalyst and ligand selection. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently construct diverse libraries of functionalized trifluoromethyl-imidazoles.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations [scispace.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
common side reactions with 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the use of this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions & Experimental Issues
This section addresses specific problems you might encounter in the laboratory, offering potential causes and actionable solutions based on established chemical principles.
Issue 1: Incomplete or Stalled Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira)
You've set up a cross-coupling reaction with this compound, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Cause 1: Catalyst Inactivation or Insufficient Loading
Palladium catalysts are sensitive to reaction conditions and can be prone to decomposition or inactivation.
-
Solution:
-
Ensure truly anaerobic conditions, as oxygen can degrade the active Pd(0) species.
-
Use freshly prepared or high-quality catalyst and ligands.
-
Consider increasing the catalyst loading, but be mindful of potential cost and purification implications.
-
Potential Cause 2: Competing Hydrodehalogenation (De-bromination)
A common side reaction in palladium-catalyzed couplings of aryl halides is hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom.[1][2][3] This leads to the formation of mono-brominated or even fully de-brominated imidazole byproducts, which may be unreactive or react differently in the desired coupling.
-
Solution:
-
Minimize sources of hydrogen atoms in the reaction. For instance, some bases or solvents can act as hydride donors.[1]
-
Choose a base that is less likely to promote hydrodehalogenation.
-
Optimize the reaction temperature; sometimes lower temperatures can disfavor this side reaction.
-
Potential Cause 3: Steric Hindrance
The bulky trifluoromethyl group and the adjacent bromine atom can create steric hindrance around the reactive sites, slowing down the oxidative addition step in the catalytic cycle.
-
Solution:
-
Employ bulky, electron-rich phosphine ligands that can facilitate the oxidative addition step.
-
Higher reaction temperatures may be necessary to overcome the activation energy barrier.
-
Issue 2: Formation of Regioisomeric Products in N-Alkylation Reactions
When attempting to alkylate the imidazole nitrogen, you observe the formation of a mixture of N1- and N3-alkylated products, complicating purification.
Potential Cause: Tautomerism and Ambident Nucleophilicity
The N-H proton of the imidazole can reside on either nitrogen atom through tautomerization. Deprotonation with a base generates an imidazolate anion that is an ambident nucleophile, with reactivity at both N1 and N3.
-
Solution:
-
The regioselectivity of N-alkylation can be highly dependent on the solvent and the counter-ion of the base used.[4] Experiment with different solvent systems (e.g., polar aprotic vs. nonpolar) and bases (e.g., NaH vs. K2CO3).
-
The nature of the alkylating agent can also influence the outcome. Sterically demanding alkylating agents may favor reaction at the less hindered nitrogen.
-
Protecting group strategies can be employed to block one of the nitrogen atoms, forcing alkylation to occur at the desired position.
-
Issue 3: Unexpected Byproducts Lacking the Trifluoromethyl Group
Analysis of your reaction mixture reveals the presence of imidazole-containing compounds that have lost the -CF3 group.
Potential Cause: Instability of the Trifluoromethyl Group under Harsh Conditions
While the trifluoromethyl group is generally very stable, it can be susceptible to degradation under certain harsh reaction conditions, such as strongly basic or nucleophilic environments at elevated temperatures.[5]
-
Solution:
-
Avoid excessively high temperatures and prolonged reaction times when using strong bases.
-
If a strong base is required, consider running the reaction at a lower temperature for a longer duration.
-
Screen alternative, milder bases that are compatible with the trifluoromethyl group.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two bromine atoms in cross-coupling reactions?
The bromine at the 2-position of an imidazole ring is generally more reactive than those at the 4- and 5-positions in Suzuki coupling reactions.[6] For this compound, the bromine at the 2-position is expected to be more susceptible to oxidative addition to the palladium catalyst. The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position may further deactivate the adjacent bromine at the 4-position towards electrophilic attack.
Q2: Can I perform selective mono-functionalization of this compound?
Yes, selective mono-functionalization is often achievable by carefully controlling the reaction stoichiometry and conditions.
-
For mono-arylation/alkynylation: Use of slightly less than one equivalent of the coupling partner and boronic acid/alkyne can favor the mono-substituted product. Lowering the reaction temperature and using a less active catalyst can also enhance selectivity.
Q3: What are the best practices for the purification of this compound and its derivatives?
Standard purification techniques such as column chromatography on silica gel are typically effective. Due to the presence of the trifluoromethyl group, these compounds are generally more lipophilic. A gradient elution system, for example, with hexanes and ethyl acetate, is often suitable. It is important to monitor the purification by TLC or LC-MS to ensure separation from any starting materials or side products.
Q4: Is the N-H proton of this compound acidic?
Yes, the N-H proton of imidazoles is acidic, and its pKa can be influenced by the substituents on the ring. The presence of two electron-withdrawing bromine atoms and a strongly electron-withdrawing trifluoromethyl group will increase the acidity of the N-H proton compared to unsubstituted imidazole. This increased acidity means that weaker bases can be used to deprotonate the imidazole, which can be an important consideration in reaction design to avoid base-induced side reactions.
Experimental Workflow & Data Presentation
Table 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Observed Issue | Potential Cause | Suggested Solution | Key Parameters to Monitor |
| Low Conversion | Catalyst Inactivation | Use fresh catalyst/ligand, degas solvents thoroughly | Reaction color, catalyst precipitation |
| Mono-brominated byproduct | Hydrodehalogenation | Use anhydrous conditions, screen different bases | Formation of de-halogenated species by LC-MS |
| No reaction | Steric Hindrance | Increase temperature, use bulky phosphine ligands | Starting material consumption by TLC/LC-MS |
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling
-
To an oven-dried flask, add this compound (1.0 eq), the boronic acid (1.1-2.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Potential Side Reactions in Cross-Coupling
Caption: Potential reaction pathways and side products in cross-coupling reactions.
Diagram 2: Troubleshooting Logic for Incomplete Reactions
References
- 1. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 2. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 6. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower your research.
Introduction: The Challenge of a Multifunctional Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the substrate this compound presents a unique set of challenges due to its distinct functionalities:
-
Differential Reactivity of C-Br Bonds: The electronic environment of the bromine atoms at the C2 and C4 positions of the imidazole ring are non-equivalent, leading to potential challenges in achieving selective mono- or di-arylation.[4]
-
Electron-Withdrawing Trifluoromethyl Group: The strongly electron-withdrawing CF3 group significantly influences the reactivity of the imidazole core, which can impact the rate-limiting oxidative addition step of the catalytic cycle.[5][6]
-
Coordinating Heterocycle: The nitrogen atoms of the imidazole ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[7]
-
N-H Acidity: The unprotected N-H group on the imidazole is acidic and can react with the base, forming an imidazolide anion that may interfere with the catalytic cycle.[7]
This guide is designed to address these specific challenges and provide a systematic approach to optimizing your reaction conditions.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. The following table outlines common issues observed during the Suzuki coupling of this compound, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The palladium catalyst may be deactivated by coordination with the imidazole nitrogen or by exposure to oxygen.[7] 2. Inefficient Oxidative Addition: The electron-rich nature of the imidazole ring, despite the CF3 group, can make oxidative addition challenging.[6][8] 3. Poor Boronic Acid/Ester Quality: Decomposition or protodeboronation of the boronic acid/ester can reduce the concentration of the active nucleophile.[9][10] | 1. Use an N-Protected Imidazole: Protecting the imidazole nitrogen (e.g., with MOM, SEM, or Boc groups) can prevent catalyst inhibition.[7] 2. Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote oxidative addition and stabilize the active catalyst.[11][12][13] 3. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary. 4. Use a Fresh, High-Purity Boronic Acid/Ester: Consider using a more stable boronic ester, such as a pinacol ester (Bpin), to minimize decomposition.[10] |
| Mixture of Mono- and Di-arylated Products | 1. Non-selective Coupling: The reaction conditions may not be optimized for selective mono-arylation. 2. Excess Boronic Acid: Using a significant excess of the boronic acid will favor di-substitution. | 1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid for mono-arylation. 2. Lower Reaction Temperature: Reducing the temperature can sometimes improve selectivity. 3. Ligand Screening: Different ligands can exhibit varying selectivities for the C2 and C4 positions.[4][14] |
| Formation of Homocoupled Byproducts | 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. 2. Inefficient Transmetalation: A slow transmetalation step can lead to side reactions. | 1. Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen). 2. Optimize Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[15] A screening of bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents is recommended.[16] |
| Debromination of Starting Material | 1. Presence of a Hydride Source: Certain solvents (e.g., alcohols) or impurities can act as hydride donors, leading to reductive dehalogenation. 2. Slow Catalytic Turnover: If the desired coupling is slow, side reactions like debromination become more prevalent. | 1. Use Aprotic Solvents: Solvents like dioxane, THF, or toluene are generally preferred.[10] 2. Optimize Reaction Kinetics: Employing more active catalyst systems (e.g., with Buchwald-type ligands) can accelerate the desired coupling and outcompete debromination.[17] |
Experimental Workflow and Protocols
General Considerations for Success
-
Inert Atmosphere: All Suzuki coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use.
-
Reagent Quality: Use high-purity reagents and catalysts. The quality of the boronic acid is particularly crucial.
Suggested Starting Protocol for Mono-arylation
This protocol is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K2CO3 (2.0 equivalents)
-
Dioxane/H2O (4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add Pd(PPh3)4 to the vessel.
-
Add the degassed dioxane/H2O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling experiment.
Frequently Asked Questions (FAQs)
Q1: Which bromine is more reactive, the one at C2 or C4?
Generally, for N-protected dibromoimidazoles, the C2 position is more reactive towards Suzuki coupling.[4] However, the specific reaction conditions, particularly the choice of ligand, can influence the regioselectivity.[4][14] For the unprotected this compound, a careful screening of conditions is necessary to determine the site-selectivity for a given boronic acid.
Q2: Should I protect the imidazole N-H?
While Suzuki couplings on unprotected haloimidazoles have been reported, N-protection is a reliable strategy to prevent catalyst inhibition and improve reaction outcomes.[7][18][19] If you are observing low yields or catalyst decomposition, protecting the imidazole nitrogen is a recommended troubleshooting step.
Q3: What is the best catalyst and ligand combination?
There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like this, catalyst systems known for their high activity are a good starting point. These include:
-
Palladium(0) sources: Pd(PPh3)4, Pd2(dba)3
-
Palladium(II) precatalysts: Pd(OAc)2, PdCl2(dppf)
-
Bulky, electron-rich phosphine ligands: SPhos, XPhos, P(t-Bu)3[11][12][20]
-
N-heterocyclic carbene (NHC) ligands: IMes, IPr[15]
A screening of a few catalyst/ligand combinations is often the most effective approach.
Q4: How does the trifluoromethyl group affect the reaction?
The electron-withdrawing nature of the trifluoromethyl group is expected to make the oxidative addition step more favorable compared to an unsubstituted bromoimidazole.[6] This is because it reduces the electron density at the carbon-bromine bonds, making them more susceptible to attack by the Pd(0) catalyst.
Q5: Can I achieve selective mono-arylation?
Yes, selective mono-arylation is achievable by carefully controlling the stoichiometry of the reactants. Using 1.0-1.2 equivalents of the boronic acid is a good starting point. Additionally, the choice of catalyst and ligand can play a crucial role in controlling the regioselectivity.[14]
Understanding the Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is invaluable for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the imidazole.[21][22]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[9][22]
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst.[21][22]
By understanding which reaction parameters influence each of these steps, you can make more informed decisions to optimize your reaction. For example, bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[21] The choice of base is critical for the formation of the boronate species required for efficient transmetalation.[15][23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Yoneda Labs [yonedalabs.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Reactions with 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support hub for 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of utilizing this highly functionalized building block. The unique electronic properties of this molecule, stemming from two bromine atoms and a potent electron-withdrawing trifluoromethyl group, offer a versatile platform for synthesis but can also present specific challenges. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the two bromine atoms at the C2 and C4 positions, and the acidic proton on the N1 nitrogen. The trifluoromethyl group at C5 significantly influences the electron density of the imidazole ring, affecting the reactivity of these sites.
-
C-Br Bonds for Cross-Coupling: Both bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The reactivity of these positions is not identical. Based on studies of analogous polyhalogenated imidazoles, the C2-Br bond is generally more reactive than the C4-Br bond due to electronic factors.[1] The electron-withdrawing nature of the adjacent CF₃ group further activates the C4-Br bond, though steric hindrance might play a role depending on the coupling partner.
-
N-H Bond for Alkylation/Arylation: The proton on the imidazole nitrogen is acidic and can be removed by a suitable base to form an imidazolate anion. This anion is a potent nucleophile for N-alkylation or N-arylation reactions.[2]
Q2: I am attempting a Suzuki-Miyaura coupling and see no product formation. What are the likely causes?
A2: A failed Suzuki-Miyaura coupling with this substrate can stem from several factors, primarily related to catalyst deactivation, inappropriate reaction conditions, or issues with the boronic acid partner. The electron-deficient nature of the imidazole ring can make oxidative addition more challenging compared to electron-rich aryl halides.[3]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section delves into specific issues you might encounter during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions and provides a systematic approach to problem-solving.
Issue 1: Failed Suzuki-Miyaura Coupling - No Product Observed
Question: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is not working. I only recover starting material. What should I investigate first?
Answer: A complete failure to form product in a Suzuki coupling often points to a fundamental issue with the catalytic cycle. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester Integrity: Arylboronic acids can degrade upon storage, leading to the formation of boroxines or undergoing protodeboronation.[4] It is advisable to use fresh, high-purity boronic acid. If in doubt, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
Imidazole Purity: Ensure the this compound is pure, as impurities can sometimes interfere with the catalyst.[][6]
-
-
Evaluate the Base and Solvent System:
-
Base Selection: The choice of base is critical for activating the boronic acid.[7] For electron-deficient substrates, a stronger base may be required. While K₂CO₃ or Cs₂CO₃ are common, consider switching to K₃PO₄, which is often effective in challenging couplings.[8] The base must have some solubility in the reaction medium.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard.[8] Ensure the solvent is anhydrous if the reaction chemistry is sensitive to water (beyond the small amount needed for some base systems).
-
Degassing: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[8]
-
-
Re-evaluate the Catalyst System:
-
Palladium Precursor: While Pd(PPh₃)₄ is a classic choice, modern catalysts are often more effective for challenging substrates. Consider using pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.[8]
-
Ligand Choice: This is often the most critical parameter. Standard PPh₃ may not be sufficient. For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands are generally required to facilitate the oxidative addition step.[3] Consider ligands from the Buchwald or Hartwig families (e.g., SPhos, XPhos, RuPhos). N-heterocyclic carbene (NHC) ligands like IPr or IMes can also be highly effective.[8]
-
Recommended Protocol for a Challenging Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ | 2 mol% |
| Ligand | SPhos or XPhos | 4-5 mol% |
| Base | K₃PO₄ | 3.0 equiv |
| Solvent | Dioxane / H₂O (10:1) | Anhydrous, degassed |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS |
Issue 2: Poor Regioselectivity in Mono-functionalization
Question: I am trying to perform a mono-Suzuki or mono-Sonogashira coupling, but I am getting a mixture of products, including di-substituted imidazole and reaction at the wrong bromine. How can I improve selectivity?
Answer: Achieving regioselectivity hinges on exploiting the inherent reactivity differences between the C2-Br and C4-Br bonds. While C2 is generally more reactive, the conditions can be tuned to favor reaction at one site.
Strategies for Regiocontrol:
-
Temperature Control: Start at a lower temperature (e.g., room temperature to 50 °C). The more reactive C2-Br bond should react preferentially under milder conditions. Gradually increase the temperature only if the reaction is too slow.
-
Stoichiometry: Use a slight deficiency or exactly one equivalent of the boronic acid or alkyne coupling partner to minimize di-substitution.
-
Catalyst/Ligand Choice: Bulky ligands can enhance selectivity by preferentially reacting at the less sterically hindered position, which is often C2.
-
Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs.
Issue 3: Failed Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is not working. What are the key considerations for this reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially with heteroaromatic substrates.[9][10]
Caption: Key decision points for troubleshooting Buchwald-Hartwig amination.
Key Optimization Points:
-
Base: The base is arguably the most critical component. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), depending on the amine's pKa.[11]
-
Ligand: As with Suzuki couplings, specialized ligands are essential. Sterically hindered, electron-rich biaryl phosphine ligands are the state-of-the-art.[9] For heteroaromatic bromides, ligands like BrettPhos, Josiphos, or Xantphos are excellent starting points.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.
Troubleshooting Guide: N-Alkylation Reactions
Issue 4: Low Yield or No Reaction in N-Alkylation
Question: I am trying to alkylate the imidazole nitrogen with an alkyl bromide, but the reaction is sluggish and gives a low yield. How can I improve this?
Answer: Incomplete deprotonation of the imidazole N-H is the most common reason for a failed N-alkylation. The acidity of this proton is influenced by the substituents on the ring. The electron-withdrawing trifluoromethyl group increases the acidity, making deprotonation easier than in unsubstituted imidazole.
Troubleshooting Steps:
-
Choice of Base:
-
For Reactive Alkylating Agents (e.g., benzyl bromide, allyl bromide): Weaker bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, Acetonitrile) are often sufficient. Cs₂CO₃ is frequently reported to be highly effective.[2]
-
For Less Reactive Alkylating Agents (e.g., alkyl chlorides, secondary bromides): A strong base is necessary to ensure complete formation of the imidazolate anion. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is the standard choice.[2][12]
-
-
Solvent: The solvent must be able to dissolve the imidazole and the base. Polar aprotic solvents like DMF, DMSO, or THF are preferred.[2]
-
Temperature: If the reaction is slow at room temperature, gentle heating (40-60 °C) can increase the rate. However, be cautious of potential side reactions at higher temperatures.
Issue 5: Formation of a Dialkylated Imidazolium Salt
Question: My N-alkylation reaction is producing a second, more polar product that appears to be a salt. What is happening and how can I prevent it?
Answer: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt. This is a common side reaction.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 equivalents of imidazole to 1.0 equivalent of alkyl halide). Avoid using an excess of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated imidazole at a low temperature (e.g., 0 °C) to control the reaction and minimize over-alkylation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures promote the formation of the imidazolium salt.
General Protocol for N-Alkylation:
Method A: For Reactive Alkyl Halides
-
Dissolve this compound (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous DMF.
-
Add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction until completion (monitor by TLC/LC-MS).
-
Quench with water and extract with an organic solvent (e.g., ethyl acetate).
Method B: For Less Reactive Alkyl Halides
-
To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.05 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of water at 0 °C. Extract with an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 81654-02-6 [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the selective dehalogenation of this substrate. Our focus is on anticipating and resolving issues related to side product formation, ensuring the integrity and success of your synthetic routes.
Introduction: The Chemistry of Selective Dehalogenation
The selective monodebromination of this compound is a critical transformation for accessing valuable building blocks like 4-bromo-5-(trifluoromethyl)-1H-imidazole in pharmaceutical and agrochemical research.[1] However, like many reactions involving polyhalogenated heterocycles, this process is not without its challenges. The presence of two bromine atoms at electronically distinct positions, influenced by the potent electron-withdrawing trifluoromethyl group, necessitates precise control over reaction conditions to achieve the desired regioselectivity.[2][3]
This guide is structured to help you understand the potential side reactions, diagnose experimental issues, and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the dehalogenation of this compound?
A1: During the selective dehalogenation of this compound, you are most likely to encounter the following side products:
-
2-Bromo-5-(trifluoromethyl)-1H-imidazole: This is the regioisomeric product resulting from the removal of the bromine atom at the C4 position instead of the C2 position. The formation of this isomer is a primary concern in achieving high regioselectivity.
-
5-(Trifluoromethyl)-1H-imidazole: This is the fully dehalogenated product where both bromine atoms have been replaced by hydrogen. This side product becomes more prevalent with longer reaction times, higher catalyst loading, or an excess of the reducing agent.
-
Starting Material: Incomplete conversion will result in the presence of unreacted this compound in your product mixture.
The relative amounts of these side products will depend heavily on the reaction conditions, including the choice of catalyst, ligand, solvent, base, and temperature.
Q2: Which bromine atom (at C2 or C4) is more likely to be removed during a palladium-catalyzed dehalogenation, and why?
A2: In palladium-catalyzed cross-coupling and dehalogenation reactions of halogenated N-heterocycles, the halide adjacent to a nitrogen atom (the C2 position in this case) is often more reactive.[2] However, the reactivity is also strongly influenced by the electronic environment of the ring. The trifluoromethyl group (-CF3) at the C5 position is a powerful electron-withdrawing group, which deactivates the entire imidazole ring towards electrophilic attack but also influences the relative electron density at the C2 and C4 positions.[4]
The C2 position is generally more electron-deficient in imidazoles, and this effect is amplified by the adjacent -CF3 group. In palladium-catalyzed reactions, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a key step. This step is often favored at the more electron-deficient carbon. Therefore, it is plausible that the C2-Br bond is more susceptible to cleavage , leading to the desired 4-bromo-5-(trifluoromethyl)-1H-imidazole. However, the difference in reactivity might be small, necessitating careful optimization to avoid the formation of the 2-bromo isomer.
Q3: My reaction is producing a mixture of the desired 4-bromo product and the isomeric 2-bromo side product. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common challenge. Here are several strategies to favor the removal of the C2-bromine:
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can influence the steric environment around the metal center, potentially favoring interaction with the less hindered C2 position. Experiment with ligands such as triphenylphosphine (PPh3), tricyclohexylphosphine (PCy3), or Buchwald's biaryl phosphine ligands.
-
Catalyst System: Consider using a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a specific ligand. The nature of the active Pd(0) species can significantly impact selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic solvents like dioxane, THF, or toluene are often used in palladium-catalyzed dehalogenations. It may be beneficial to screen a range of solvents to find the optimal one for your system.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Start with room temperature and gradually increase if the reaction is too slow.
Q4: I am observing a significant amount of the fully dehalogenated product, 5-(trifluoromethyl)-1H-imidazole. What can I do to minimize this?
A4: The formation of the fully dehalogenated product indicates that the reaction is proceeding beyond the desired mono-dehalogenation. To mitigate this:
-
Stoichiometry of the Reducing Agent: Carefully control the amount of the hydride source (e.g., formic acid, ammonium formate, silanes, or H2 gas). Use only a slight excess (e.g., 1.05-1.2 equivalents) relative to the starting material.
-
Reaction Time: Monitor the reaction closely using TLC, GC-MS, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further reduction of the desired mono-bromo product.
-
Catalyst Loading: Reduce the catalyst loading to the minimum effective amount. Higher catalyst concentrations can lead to over-reduction.
-
Temperature: As with regioselectivity, lower temperatures can help to control the reaction and prevent over-reduction.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solutions |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst or activate it if necessary. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Poor Regioselectivity (Mixture of 2-bromo and 4-bromo isomers) | 1. Suboptimal ligand or catalyst system. 2. Inappropriate solvent. 3. High reaction temperature. | 1. Screen a variety of phosphine ligands (e.g., PPh3, PCy3, SPhos, XPhos). 2. Test different aprotic solvents (e.g., THF, dioxane, toluene). 3. Run the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Significant Formation of Fully Dehalogenated Product | 1. Excess of reducing agent. 2. Prolonged reaction time. 3. High catalyst loading. | 1. Use a stoichiometric amount or a very slight excess of the hydride source. 2. Monitor the reaction closely and quench it upon consumption of the starting material. 3. Decrease the amount of palladium catalyst used. |
| Reaction Stalls or is Sluggish | 1. Catalyst poisoning. 2. Poor solubility of reagents. | 1. Ensure the starting material and reagents are free of impurities that could poison the catalyst. 2. Choose a solvent in which all components are soluble at the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Selective Monodebromination
This protocol is a general starting point and should be optimized for your specific setup.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Ammonium formate (HCOONH4)
-
Anhydrous and degassed solvent (e.g., Dioxane or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add palladium(II) acetate (0.02 - 0.05 eq.) and triphenylphosphine (0.04 - 0.10 eq.).
-
Add anhydrous, degassed solvent to dissolve the reagents.
-
Add ammonium formate (1.1 - 1.5 eq.).
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Reaction Monitoring and Product Analysis (HPLC)
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
Column: A reversed-phase C18 column is generally suitable for separating imidazole compounds.[5]
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
Example Gradient:
| Time (min) | % Aqueous Buffer | % Organic Solvent |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 220 nm or 254 nm).
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
Expected Elution Order: The fully dehalogenated product will be the most polar and should elute first, followed by the mono-brominated isomers, and finally the di-bromo starting material. The two mono-bromo isomers may have very similar retention times and may require careful optimization of the gradient for baseline separation.
Visualizing Reaction Pathways
Diagram 1: Potential Dehalogenation Pathways
Caption: Possible reaction pathways in the dehalogenation of this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in selective dehalogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 1, 2026
Welcome to the technical support center for 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. Here, we address common issues and frequently asked questions regarding the control of regioselectivity in its various chemical transformations. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): Core Principles
Q1: What makes regioselectivity a primary challenge with this compound?
A1: The challenge arises from the multiple reactive sites on the imidazole core, whose reactivity is complexly modulated by the substituents. Specifically:
-
Two Reactive Nitrogens: The imidazole ring possesses two nitrogen atoms (N-1 and N-3) that can undergo reactions like alkylation and arylation. These nitrogens exist in a dynamic equilibrium between two tautomeric forms, and their relative nucleophilicity is influenced by the powerful electron-withdrawing trifluoromethyl group.
-
Two Reactive Carbons: The C-2 and C-4 positions are substituted with bromine atoms, making them prime sites for metal-catalyzed cross-coupling reactions. However, the electronic environment of these two positions is distinct, leading to differential reactivity that must be carefully controlled. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the imidazole ring, affecting the regiochemical outcome.[1]
Q2: How do the substituents (2-Br, 4-Br, and 5-CF₃) electronically influence the imidazole ring?
A2: The electronic landscape is key to understanding and predicting reactivity.
-
5-(Trifluoromethyl) Group (-CF₃): This is a potent electron-withdrawing group acting primarily through a strong negative inductive effect (-I). It significantly lowers the electron density of the entire ring, making the N-H proton more acidic and influencing the relative basicity and nucleophilicity of the two nitrogen atoms.
-
Bromine Atoms (-Br): Bromine atoms exert a dual electronic effect: a -I effect (electron-withdrawing) and a +M effect (electron-donating through resonance). For halogens, the inductive effect typically dominates.[2] This withdrawal of electron density makes the C-Br bonds susceptible to oxidative addition in palladium-catalyzed cycles.
The interplay of these effects dictates the most likely site of reaction under a given set of conditions.
Q3: Can you illustrate the tautomeric equilibrium and the resulting electronic bias?
A3: Certainly. The molecule exists as two rapidly interconverting tautomers. The powerful -I effect of the CF₃ group at C-5 deactivates the adjacent N-1 position, making the N-H proton on that nitrogen more acidic. Consequently, the tautomer with the proton on N-3 is generally less stable. This electronic bias makes the N-3 position more nucleophilic and the N-1 position less so.
Caption: Tautomeric equilibrium and electronic influence of substituents.
Troubleshooting Guide: N-Alkylation & N-Arylation
Problem 1: My N-alkylation reaction is producing a mixture of N-1 and N-3 regioisomers with poor selectivity. How can I favor the N-1 product?
Answer: This is a common challenge. While the N-3 position is electronically more nucleophilic, selective N-1 alkylation can be achieved by exploiting steric hindrance.
Causality: The bromine atom at the C-4 position provides significant steric bulk around the N-3 position. By using a bulky alkylating agent or a bulky base, the approach to N-3 can be disfavored, allowing the reaction to occur at the less hindered, albeit electronically less favorable, N-1 position.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving N-1 alkylation selectivity.
Protocol 1: Regioselective N-1 Benzylation using a Non-nucleophilic Base
This protocol is designed to maximize N-1 selectivity by using a strong, non-nucleophilic base in a moderately polar solvent.[5]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.1 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, argon-flushed flask, add the this compound.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion portion-wise. Caution: Gas evolution (H₂)!
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-3 isomers.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Problem 2: I am attempting a mono-arylation (Suzuki coupling) but get a mixture of products coupled at the C-2 and C-4 positions. How do I control the site of reaction?
Answer: This is an excellent question. The regioselectivity of Suzuki-Miyaura and other cross-coupling reactions on dihaloazoles is highly dependent on the choice of palladium catalyst, specifically the phosphine ligand.[6][7] This allows for a "catalyst-controlled" approach to selectively functionalize either the C-2 or C-4 position.
Causality:
-
Inherent Reactivity (C-2 Selectivity): The C-2 position of the imidazole ring is generally more electron-deficient than the C-4 position. This makes the C2-Br bond more susceptible to oxidative addition with standard palladium catalysts (e.g., those with triphenylphosphine ligands), leading to preferential coupling at C-2.[8]
-
Ligand-Controlled Reactivity (C-4 Selectivity): By using specific, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos), the steric profile of the catalyst can be altered.[6][9] These bulky ligands can favor oxidative addition at the less sterically hindered C4-Br bond, effectively overriding the inherent electronic preference and directing the coupling to the C-4 position.
Reaction Scheme: Catalyst-Controlled Regioselective Suzuki Coupling
Caption: Catalyst and ligand choice dictates C-2 vs. C-4 arylation.
Data Summary: Catalyst Systems for Regiocontrolled Suzuki Coupling
The following table summarizes catalyst systems reported to favor specific positions on dihaloazole systems, which can be applied to this compound.[6][7]
| Target Position | Palladium Source | Ligand | Base | Solvent | Probable Outcome |
| C-2 | Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | K₂CO₃ | Dioxane/H₂O | Selective C-2 Arylation |
| C-2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | Selective C-2 Arylation |
| C-4 | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Dioxane | Selective C-4 Arylation |
| C-4 | Pd(OAc)₂ | RuPhos | CsF | THF | Selective C-4 Arylation |
Protocol 2: Catalyst-Controlled Selective C-4 Suzuki-Miyaura Coupling
This protocol employs a bulky biarylphosphine ligand to direct arylation to the C-4 position.[6][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), combine the this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and formation of the mono-arylated product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-bromo-4-aryl-5-(trifluoromethyl)-1H-imidazole.
Analytical Characterization
Q4: How can I confidently distinguish between the different regioisomers I've synthesized?
A4: Unambiguous structure elucidation is critical. A combination of modern analytical techniques is the best approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shift of the remaining imidazole C-H proton (if present) and the protons on the newly introduced substituent will differ between isomers.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons are highly sensitive to the substitution pattern.
-
¹⁹F NMR: The trifluoromethyl group provides a sharp singlet whose chemical shift can be subtly influenced by the substitution pattern elsewhere on the ring.
-
2D NMR (NOESY/HMBC): These techniques are definitive. A Nuclear Overhauser Effect (NOE) correlation between the protons of an N-alkyl group and the C-5 trifluoromethyl group would confirm an N-1 isomer. An HMBC experiment showing a 3-bond correlation from the N-alkyl group's protons to C-2 and C-4 would confirm an N-3 isomer.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (CAS No. 81654-02-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the scale-up of this important fluorinated heterocyclic compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of imidazole chemistry and experience with analogous transformations.
I. Synthesis and Mechanistic Considerations
The synthesis of this compound typically proceeds via the direct electrophilic bromination of a 5-(trifluoromethyl)-1H-imidazole precursor. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the imidazole ring, presenting unique challenges in achieving high yield and purity on a larger scale.
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most direct and scalable approach is the electrophilic bromination of 5-(trifluoromethyl)-1H-imidazole using a suitable brominating agent, such as N-Bromosuccinimide (NBS).
Core Reaction:
The primary challenges in this synthesis include:
-
Regiocontrol: The trifluoromethyl group is strongly deactivating, making the imidazole ring less susceptible to electrophilic attack than unsubstituted imidazole. The initial bromination is expected to occur at the C4 position, followed by the C2 position. Achieving selective dibromination without the formation of mono-brominated or other byproducts is a key challenge.
-
Reaction Kinetics: The deactivating effect of the trifluoromethyl group can lead to sluggish reaction rates, potentially requiring harsher reaction conditions which in turn can lead to side reactions.
-
Work-up and Purification: The product, being a polyhalogenated imidazole, can be challenging to purify. Issues such as co-elution with byproducts and low solubility can complicate isolation.
-
Safety: Large-scale bromination reactions are inherently hazardous due to their exothermic nature and the corrosive and toxic properties of the reagents involved.[1][2][3]
II. Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Reaction Troubleshooting
Q2: My bromination reaction is sluggish or stalls completely. What are the possible causes and how can I drive it to completion?
A sluggish reaction is a common issue due to the electron-deficient nature of the starting material.
| Possible Cause | Recommended Solution |
| Insufficient Activation of Brominating Agent | If using NBS, the reaction can be initiated or accelerated by the addition of a radical initiator like AIBN or by photochemical means. For electrophilic bromination, a catalytic amount of a Lewis or Brønsted acid can enhance the electrophilicity of the bromine source. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments while carefully monitoring for any exotherms. Ensure the chosen solvent has an appropriate boiling point for the intended temperature range. |
| Inadequate Mixing | In larger scale reactions, ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the brominating agent or product has limited solubility. |
| Degraded Brominating Agent | N-Bromosuccinimide can degrade over time. Use a fresh batch of NBS for optimal reactivity. |
Q3: I am observing the formation of significant amounts of the mono-brominated intermediate. How can I improve the yield of the desired di-bromo product?
The formation of mono-brominated species indicates incomplete reaction.
| Possible Cause | Recommended Solution |
| Insufficient Brominating Agent | Increase the stoichiometry of the brominating agent (e.g., NBS) to 2.2-2.5 equivalents to ensure complete dibromination. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or HPLC until the mono-brominated intermediate is consumed. |
| Low Reaction Temperature | As with a sluggish reaction, a moderate increase in temperature can favor the second bromination step. |
Q4: My reaction is producing a complex mixture of byproducts, including over-brominated species. How can I improve the selectivity?
Over-bromination and other side reactions can occur under harsh conditions.
| Possible Cause | Recommended Solution |
| Excessively High Temperature | Reduce the reaction temperature. A controlled, lower temperature profile, even if it extends the reaction time, will often lead to a cleaner reaction. |
| Incorrect Solvent Choice | The choice of solvent can influence reactivity and selectivity. Aprotic solvents like acetonitrile or halogenated solvents are generally preferred. Protic solvents may participate in side reactions. |
| Uncontrolled Addition of Brominating Agent | Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low instantaneous concentration in the reaction mixture. This helps to control the exotherm and minimize side reactions. |
Experimental Workflow: Bromination
Caption: Controlled addition of the brominating agent is crucial for managing the reaction exotherm and improving selectivity.
Work-up and Purification Troubleshooting
Q5: I am having difficulty removing the succinimide byproduct from my product after using NBS. What is the best approach?
Succinimide is water-soluble, which can be exploited for its removal.
| Recommended Solution |
| Aqueous Work-up: Quench the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any remaining active bromine. Follow this with washes with water or a saturated sodium bicarbonate solution to extract the succinimide into the aqueous phase. Multiple washes may be necessary. |
| Precipitation and Filtration: In some cases, the product may be precipitated by adding an anti-solvent, leaving the more soluble succinimide in the mother liquor. |
Q6: My product is difficult to purify by column chromatography, showing significant tailing on silica gel. What can I do to improve the separation?
The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silica gel, leading to tailing.
| Recommended Solution |
| Use of a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel. This will reduce tailing and improve peak shape.[4] |
| Switch to a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds. |
| Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative. |
| Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product on a large scale.[5] |
Purification Workflow
Caption: A multi-step work-up and purification strategy is often necessary to obtain high-purity product.
III. Safety and Handling
Q7: What are the key safety considerations for the scale-up of this bromination reaction?
Scaling up any bromination reaction requires a thorough safety assessment.
-
Exothermicity: Bromination reactions are often highly exothermic. A reaction calorimetry study is highly recommended before proceeding to a large scale to understand the heat of reaction and the potential for thermal runaway.[6][7]
-
Reagent Handling: Brominating agents like NBS and especially liquid bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Solvent Compatibility: Be aware of potential hazardous interactions between the brominating agent and the solvent. For example, NBS can undergo a hazardous side reaction with certain solvents like 2-methyltetrahydrofuran (2-MeTHF) and DMF under certain conditions.[2][6][7]
-
Quenching: Ensure a proper quenching procedure is in place to neutralize any unreacted brominating agent at the end of the reaction. A solution of a reducing agent like sodium thiosulfate is commonly used.
IV. Product Stability and Storage
Q8: What is the expected stability of this compound and how should it be stored?
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.
-
Thermal Stability: Trifluoromethylated imidazoles generally exhibit good thermal stability. However, it is advisable to avoid prolonged exposure to high temperatures.
-
Hydrolytic Stability: The C-Br bonds on the imidazole ring are generally stable, but prolonged exposure to strong nucleophiles or harsh acidic/basic conditions could potentially lead to degradation.
V. Representative Experimental Protocol
Disclaimer: The following protocol is a representative procedure based on analogous chemical transformations and should be optimized for your specific requirements and scale. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
-
5-(Trifluoromethyl)-1H-imidazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Acetonitrile (solvent)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 5-(trifluoromethyl)-1H-imidazole in acetonitrile, cool the mixture to 0-5 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material and mono-brominated intermediate are consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization to afford this compound.
VI. References
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382. Available at: --INVALID-LINK--
-
EHS Info. (2024). Bromination safety. YouTube. Available at: --INVALID-LINK--
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. Available at: --INVALID-LINK--
-
Scientific Update. (2024). A Dangerous Bromance. Available at: --INVALID-LINK--
-
De Risi, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2119. Available at: --INVALID-LINK--
-
BenchChem. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Available at: --INVALID-LINK--
-
Reaxys. (n.d.). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: --INVALID-LINK--
-
Journal of the American Chemical Society. (2025). Electrostatic Confinement of Photosensitizers within Molybdenum–Sulfur Cluster-Based Supramolecular Matrices for Efficient Dual-Photocatalysis: Hydrogen Evolution and Trifluoromethylation. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Available at: --INVALID-LINK--
-
YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Available at: --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Available at: --INVALID-LINK--
-
ResearchGate. (2025). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. Available at: --INVALID-LINK--
-
National Institutes of Health. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Available at: --INVALID-LINK--
-
National Institutes of Health. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy. Available at: --INVALID-LINK--
-
French-Ukrainian Journal of Chemistry. (2016). Thermal stability of imidazolium-based ionic liquids. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Note and Protocol: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Available at: --INVALID-LINK--
-
PubMed. (2015). Regioselective oxidative trifluoromethylation of imidazoheterocycles via C(sp2)-H bond functionalization. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Available at: --INVALID-LINK--
-
Reddit. (2017). Removing imidazole in a workup?. Available at: --INVALID-LINK--
-
Reddit. (2023). Removal of Imidazole from my crude product solution. Available at: --INVALID-LINK--
-
ChemicalBook. (2023). This compound. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Available at: --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 81654-02-6 this compound. Available at: --INVALID-LINK--
-
Kuujia.com. (n.d.). Cas no 81654-02-6 (this compound). Available at: --INVALID-LINK--
-
ResearchGate. (2025). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. Available at: --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]
- 9. Thermal stability of imidazolium-based ionic liquids | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Technical Support Center: Analytical Methods for Monitoring Reactions of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for analytical methods focused on 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving this complex heterocyclic compound. Our goal is to equip you with the expertise to anticipate and resolve analytical challenges, ensuring the integrity and accuracy of your experimental data.
Introduction
This compound is a highly functionalized building block in medicinal chemistry and materials science.[1][2] Its reactive bromine atoms and the electron-withdrawing trifluoromethyl group make it a versatile precursor for synthesizing more complex molecules.[3][4] However, these same features present unique challenges for real-time reaction monitoring and final product analysis. This guide provides practical, field-proven insights into the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound, allowing for the separation and quantification of starting materials, intermediates, and products.[5][6][7]
Common HPLC Issues and Solutions
Question: I'm observing significant peak tailing for my imidazole-containing compounds. What is the likely cause and how can I fix it?
Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocycles like imidazoles. The primary cause is often secondary interactions between the basic lone pair of electrons on the imidazole nitrogen and acidic silanol groups on the surface of the silica-based stationary phase. This leads to a non-ideal chromatographic peak shape.
Causality and Remediation Strategy:
-
Mobile Phase Modification: The most effective solution is to add a competitive base to the mobile phase to saturate the active silanol sites.
-
Protocol: Add a small amount of a modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase, typically in the range of 0.1-0.5% (v/v). Start with a low concentration and incrementally increase it to find the optimal level that improves peak shape without significantly altering retention times.
-
-
pH Adjustment: The ionization state of the imidazole ring is pH-dependent.
-
Protocol: Adjust the pH of your aqueous mobile phase. For reversed-phase chromatography, operating at a pH of 3-4 will protonate the imidazole, which can sometimes lead to better peak shape. Conversely, a higher pH (around 7-8) will keep it neutral. Experiment with different pH values to find the optimal condition for your specific separation.
-
-
Column Choice: Not all C18 columns are created equal.
-
Recommendation: Utilize an "end-capped" column where the residual silanol groups have been deactivated. Alternatively, columns with a different stationary phase, such as a polymer-based or a phenyl-hexyl column, may exhibit reduced secondary interactions.[5]
-
Question: My analyte, this compound, is showing poor retention on a C18 column. How can I increase its retention time?
Answer: Poor retention on a reversed-phase column indicates that the analyte is too polar for the given mobile phase conditions.
Troubleshooting Workflow:
Caption: Workflow for addressing poor HPLC retention.
-
Decrease Organic Solvent Percentage: The simplest approach is to decrease the amount of the organic component (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interactions between your analyte and the nonpolar stationary phase.
-
Isocratic vs. Gradient Elution: If you are running an isocratic method, switching to a gradient with a lower starting percentage of organic solvent can help retain and resolve early-eluting peaks.
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a more retentive column, such as one with a higher carbon load or a different chemistry like a C8 column.[6][7]
| Parameter | Initial Condition (Example) | Modified Condition (Example) | Expected Outcome |
| Mobile Phase | 70:30 Acetonitrile:Water | 50:50 Acetonitrile:Water | Increased retention time |
| Elution Mode | Isocratic | Gradient (e.g., 30-70% ACN over 10 min) | Better resolution of early eluting peaks |
| Column | Standard C18 | High Carbon Load C18 or C8 | Increased hydrophobic interaction |
Question: I am seeing ghost peaks in my chromatogram after injecting my reaction mixture. What could be the source?
Answer: Ghost peaks are spurious peaks that are not due to the injected sample. They can arise from several sources.
Potential Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[8]
-
-
Carryover from Previous Injections: Highly retained components from a previous run can elute in a subsequent analysis.
-
Solution: Implement a robust column washing step after each run, using a strong solvent (like 100% acetonitrile or isopropanol) to flush the column.[9]
-
-
Injector Contamination: The injector port or loop can be a source of contamination.
-
Solution: Regularly flush the injector with a strong solvent.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, it can provide both separation and structural information.
Common GC-MS Issues and Solutions
Question: I am observing broad peaks or no peak at all for my analyte. Why is this happening?
Answer: This is a common problem when analyzing polar, halogenated compounds like this compound. The likely culprits are thermal degradation, adsorption to active sites in the GC system, or an inappropriate temperature program.
Troubleshooting Strategy:
Caption: Troubleshooting poor peak shape in GC-MS.
-
Lower Inlet Temperature: The high temperatures in the GC inlet can cause thermal degradation of sensitive compounds.
-
Protocol: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without degradation.
-
-
Deactivate the System: Active sites in the inlet liner, column, or transfer line can cause irreversible adsorption of the analyte.
-
Protocol: Use a deactivated inlet liner (e.g., silanized). If the column is old, consider conditioning it at a high temperature or trimming the first few centimeters from the inlet end. In severe cases, column replacement may be necessary.[10]
-
-
Optimize Temperature Program: A slow temperature ramp can lead to band broadening.
-
Protocol: Increase the oven temperature ramp rate to ensure the analyte moves through the column as a tight band.
-
Question: The mass spectrum of my compound shows a complex fragmentation pattern, making it difficult to identify the molecular ion. Is this expected?
Answer: Yes, this is expected for a molecule with a trifluoromethyl group and two bromine atoms. The trifluoromethyl group can lead to characteristic fragmentation patterns, and the two bromine atoms will produce a distinctive isotopic pattern for bromine-containing fragments.[11]
Interpreting the Mass Spectrum:
-
Isotopic Pattern of Bromine: Look for pairs of peaks separated by 2 m/z units with roughly equal intensity (due to the 79Br and 81Br isotopes). For a fragment with two bromine atoms, you will see a characteristic 1:2:1 triplet of peaks.
-
Loss of CF3: A common fragmentation pathway is the loss of a trifluoromethyl radical (CF3•), resulting in a peak at [M-69]+.
-
Loss of Bromine: You may also observe the loss of a bromine atom, leading to a peak at [M-79]+ or [M-81]+.
| Fragment | Expected m/z | Key Feature |
| Molecular Ion [M]+ | 294, 296, 298 | 1:2:1 isotopic pattern |
| [M-Br]+ | 215, 217 | 1:1 isotopic pattern |
| [M-CF3]+ | 225, 227, 229 | 1:2:1 isotopic pattern |
Note: The exact m/z values will depend on the specific isotopes present.
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
NMR spectroscopy is invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to monitor reaction progress.[12][13]
Question: What are the expected 1H and 19F NMR signals for this compound?
Answer:
-
1H NMR: The most prominent signal will be from the N-H proton of the imidazole ring. Its chemical shift will be highly dependent on the solvent and concentration. In a non-protic solvent like CDCl3 or acetone-d6, expect a broad singlet in the region of 10-13 ppm.
-
19F NMR: You should observe a singlet for the -CF3 group. The chemical shift will be relative to a fluorine standard (e.g., CFCl3).
Question: Can I use NMR to monitor the reaction in real-time?
Answer: Yes, in situ or real-time NMR monitoring is a powerful technique for studying reaction kinetics and identifying transient intermediates.[12][14]
Considerations for In Situ NMR:
-
Solvent Choice: The reaction must be conducted in a deuterated solvent that does not interfere with the reaction.
-
Reaction Rate: The reaction should be slow enough to acquire meaningful spectra at various time points.
-
Quantitative Analysis: To obtain quantitative data, include an internal standard of known concentration that does not react with the starting materials or products.
General FAQs
Question: Which analytical technique is best for monitoring my reaction?
Answer: The choice of technique depends on the specific requirements of your analysis.
-
HPLC: Excellent for quantitative analysis of reaction progress, especially for non-volatile compounds and complex mixtures.
-
GC-MS: Ideal for identifying and quantifying volatile byproducts and confirming the identity of volatile products through mass spectral data.
-
NMR: Provides detailed structural information and is well-suited for identifying unknown intermediates and products. It can also be used for quantitative analysis.
Often, a combination of these techniques provides the most comprehensive understanding of the reaction.
Question: How can I ensure the accuracy of my quantitative results?
Answer:
-
Calibration: Create a calibration curve using standards of known concentrations for your analyte of interest.
-
Internal Standard: Use an internal standard to correct for variations in injection volume and detector response.
-
Method Validation: Validate your analytical method for linearity, accuracy, precision, and limits of detection and quantification.[6][7]
By understanding the principles behind these analytical techniques and anticipating the challenges associated with a complex molecule like this compound, you can develop robust and reliable methods for monitoring your chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijsdr.org [ijsdr.org]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole and Other Brominated Imidazoles for Researchers
This guide provides an in-depth technical comparison of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole with other key brominated imidazoles, namely 2,4,5-tribromoimidazole and 4,5-dibromo-1H-imidazole. While direct comparative experimental data for this compound is limited in current literature, this document synthesizes available information on related compounds to provide a robust, data-driven analysis for researchers, scientists, and drug development professionals. We will delve into a comparison of their structural and physicochemical properties, reactivity in key synthetic transformations, and infer their relative biological potential, supported by established principles of medicinal chemistry.
Introduction: The Strategic Value of Substituted Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design.[3][4][5] The strategic functionalization of the imidazole core with bromine atoms and trifluoromethyl (-CF3) groups can dramatically enhance its therapeutic potential.
Brominated imidazoles are highly valuable synthetic intermediates. The carbon-bromine bonds serve as versatile handles for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] Furthermore, many brominated natural products isolated from marine organisms exhibit potent biological activities.
The trifluoromethyl group is a key bioisostere for a methyl group or chlorine atom and is known to significantly enhance the pharmacological profile of drug candidates.[8] Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Increased metabolic stability
-
Enhanced membrane permeability
-
Improved binding affinity to biological targets
This guide will explore how the unique combination of dibromo- and trifluoromethyl-substituents in this compound likely influences its chemical and biological properties compared to other brominated imidazoles.
Structural and Physicochemical Properties: A Comparative Overview
The introduction of bromine atoms and a trifluoromethyl group significantly alters the physicochemical properties of the imidazole core. The table below presents a comparison of key properties for this compound and related brominated imidazoles.
| Property | This compound | 2,4,5-tribromoimidazole | 4,5-dibromo-1H-imidazole |
| Structure | |||
| CAS Number | 81654-02-6[9] | 2034-22-2[10] | 64591-03-3 |
| Molecular Formula | C₄HBr₂F₃N₂ | C₃HBr₃N₂ | C₃H₂Br₂N₂[11] |
| Molecular Weight | 293.87 g/mol | 304.77 g/mol | 225.87 g/mol [11] |
The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to lower the pKa of the imidazole ring compared to its non-fluorinated counterparts, making it a stronger acid. Furthermore, the CF3 group will increase the lipophilicity, which can have significant implications for its biological activity and pharmacokinetic profile.
Synthesis and Reactivity in Cross-Coupling Reactions
Brominated imidazoles are key substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
General Synthesis of Brominated Imidazoles
The synthesis of polybrominated imidazoles is typically achieved through the electrophilic bromination of the imidazole ring. A representative protocol for the synthesis of 2,4,5-tribromoimidazole is provided below.
Experimental Protocol: Synthesis of 2,4,5-Tribromoimidazole [10]
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add imidazole (1.0 eq), sodium acetate (9.0 eq), and glacial acetic acid.
-
Bromination: Slowly add bromine (3.0 eq) dropwise to the stirred solution at room temperature. Maintain the reaction temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromoimidazole.
A similar strategy, starting with 4-(trifluoromethyl)-1H-imidazole, can be envisioned for the synthesis of this compound.
References
- 1. eurjchem.com [eurjchem.com]
- 2. scielo.br [scielo.br]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 81654-02-6 [amp.chemicalbook.com]
- 10. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
A Senior Application Scientist's Guide to the Reactivity of 2,4-Dibromo-5-(Trifluoromethyl)-1H-Imidazole
A Comparative Analysis for Strategic Application in Medicinal Chemistry
Welcome to a detailed comparative guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth analysis of the reactivity of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole , a highly functionalized and valuable building block. Our focus is to move beyond simple catalog data, offering a nuanced understanding of its chemical behavior in comparison to other key imidazole synthons. By elucidating the electronic and steric factors that govern its reactivity, this guide will empower you to strategically design and execute synthetic routes with greater precision and predictability.
The Unique Electronic Profile of this compound
The reactivity of any heterocyclic building block is fundamentally dictated by the distribution of electron density within its ring system. In the case of this compound, the interplay between the two bromine atoms and the potent trifluoromethyl (CF₃) group creates a unique and highly polarized scaffold.
The CF₃ group at the C5 position is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly lowers the electron density of the entire imidazole ring, with the most pronounced impact on the adjacent C4 and N1 positions. Consequently, two key predictions can be made:
-
Increased N-H Acidity: The withdrawal of electron density from the N1 nitrogen dramatically increases the acidity of the N-H proton compared to unsubstituted imidazole.
-
Activation of the C4-Br Bond: The electron deficiency induced at the C4 carbon makes the C4-Br bond more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), a critical step in many cross-coupling reactions.
The bromine atoms at C2 and C4 also exert an electron-withdrawing inductive effect, albeit weaker than the CF₃ group. This complex electronic environment dictates the regioselectivity of various transformations, setting it apart from simpler dihaloimidazoles.
Caption: Electronic influence of substituents on the reactivity of this compound.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is revealed in its performance in common synthetic reactions. Here, we compare the expected reactivity of our target molecule against common analogues like 2,4-dibromo-1H-imidazole and 4,5-dibromo-1H-imidazole.
N-H Functionalization (Alkylation & Arylation)
The N-H proton of an imidazole (pKa ≈ 14.5) typically requires a moderately strong base for deprotonation before alkylation.[1] The powerful -I effect of the CF₃ group is expected to significantly lower the pKa of the N-H proton in this compound, likely by several units. This increased acidity is a double-edged sword:
-
Advantage: Deprotonation can be achieved with milder bases (e.g., K₂CO₃, Cs₂CO₃) compared to unsubstituted imidazoles, which often require stronger bases like NaH.[2][3] This improves the functional group tolerance of the reaction.
-
Consideration: The resulting imidazolate anion is more stable and thus less nucleophilic. For reactions with less reactive alkylating agents, a stronger base may still be necessary to drive the reaction to completion, or longer reaction times may be required.
| Building Block | Key Substituent | Expected N-H pKa | Typical Base for Alkylation |
| 4,5-Dibromo-1H-imidazole | None (relative) | ~12-13 | NaH, K₂CO₃ |
| 2,4-Dibromo-1H-imidazole | None (relative) | ~12-13 | NaH, K₂CO₃ |
| 2,4-Dibromo-5-(CF₃)-1H-imidazole | C5-CF₃ (Strong EWG) | Significantly Lower (~8-10) | K₂CO₃, Cs₂CO₃ (milder) |
| 2,4-Dibromo-5-nitro-1H-imidazole | C5-NO₂ (Strong EWG) | Significantly Lower (~8-10) | K₂CO₃, Cs₂CO₃ |
Palladium-Catalyzed Cross-Coupling Reactions
This is where this compound displays its most interesting and useful reactivity. In dihalo-heterocycles, the site of initial cross-coupling is determined by a combination of factors including the intrinsic polarity of the heterocycle and the electronic influence of other substituents.[4][5]
-
Standard Dihaloimidazoles: For many N-protected 2,4-dibromoimidazoles, the C2 position is generally more reactive towards palladium-catalyzed cross-coupling.[6] This is due to the inherent electronic properties of the imidazole ring.
-
The CF₃-Directed Shift in Reactivity: For our target molecule, the powerful electron-withdrawing CF₃ group at C5 dramatically activates the adjacent C4-Br bond. The rate-limiting step in many cross-coupling cycles is the oxidative addition of the C-Br bond to the Pd(0) catalyst, a step that is accelerated at electron-deficient carbon centers.[7] Therefore, selective mono-functionalization at the C4 position is predicted to be highly favored.
This hypothesis is strongly supported by reactivity data from the analogous compound, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, where regioselective Suzuki-Miyaura and Sonogashira reactions have been shown to occur preferentially at the C4 position.[8]
| Building Block | Key Substituent | Predicted Site of Mono-Coupling | Rationale |
| N-Protected 2,4-Dibromo-1H-imidazole | None | C2 | Intrinsic ring electronics |
| N-Protected 4,5-Dibromo-1H-imidazole | None | C5 (slight preference) | Slight electronic differentiation |
| N-Protected 2,4-Dibromo-5-(CF₃)-1H-imidazole | C5-CF₃ (Strong EWG) | C4 (High Selectivity) | Strong activation from adjacent CF₃ group |
| N-Methyl-2,4-Dibromo-5-nitro-1H-imidazole | C5-NO₂ (Strong EWG) | C4 (High Selectivity)[8] | Strong activation from adjacent NO₂ group |
This predictable regioselectivity allows for a modular approach to synthesizing complex, highly substituted imidazoles. One can first perform a Suzuki, Sonogashira, or Buchwald-Hartwig amination at the activated C4 position, followed by a second, distinct coupling at the less reactive C2 position.
Metal-Halogen Exchange
An alternative strategy for functionalization involves metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi).[9] This reaction pathway often exhibits a different regioselectivity compared to palladium-catalyzed couplings.
For polybromoimidazoles, the bromine at the C2 position is generally the most susceptible to lithium-halogen exchange. This is attributed to the acidity of the C2-proton in the parent imidazole, which stabilizes the resulting organolithium species.
-
Predicted Outcome: Treatment of N-protected this compound with one equivalent of n-BuLi at low temperature is expected to result in selective exchange at the C2-Br bond . The resulting 2-lithio-4-bromo-5-(trifluoromethyl)-imidazole can then be trapped with various electrophiles (e.g., CO₂, aldehydes, TMSCl).
This orthogonal reactivity between palladium-catalyzed coupling (favoring C4) and metal-halogen exchange (favoring C2) provides chemists with two distinct and highly selective entry points for functionalizing the imidazole core.
Field-Proven Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4
Trustworthiness in synthetic chemistry is built on reproducible, well-rationalized protocols. The following procedure for a regioselective Suzuki-Miyaura coupling at the C4 position is based on established methods for electron-deficient dihalo-heterocycles.
Objective: To synthesize N-protected 4-aryl-2-bromo-5-(trifluoromethyl)-1H-imidazole with high regioselectivity.
Caption: Experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cs₂CO₃ is a strong, yet non-nucleophilic base effective in Suzuki couplings with electron-poor substrates.
-
-
Catalyst Addition: To the flask, add the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand, such as SPhos (5.0 mol%).
-
Causality: A bulky, electron-rich phosphine ligand like SPhos is chosen to promote the reductive elimination step and stabilize the active palladium species, which is crucial for coupling with electron-deficient heterocycles.
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio).
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous dioxane system is effective for dissolving both the organic and inorganic reagents.
-
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-2-bromo-5-(trifluoromethyl)-1H-imidazole.
This protocol provides a robust starting point for the selective functionalization of this valuable building block, enabling the rapid construction of diverse chemical libraries.
Conclusion
This compound is not merely another dihalogenated heterocycle; it is a precision tool for the synthetic chemist. The strong electron-withdrawing nature of the C5-trifluoromethyl group imparts a unique and highly predictable pattern of reactivity.
-
For Palladium-Catalyzed Cross-Couplings: Expect high regioselectivity at the C4 position , providing a reliable handle for introducing molecular diversity.
-
For Metal-Halogen Exchange: Expect selective reaction at the C2 position , offering an orthogonal strategy for functionalization.
-
For N-H Functionalization: Expect enhanced acidity, allowing for the use of milder bases.
By understanding these fundamental principles, researchers can leverage the distinct chemical properties of this compound to streamline the synthesis of complex target molecules, accelerating discovery in pharmaceuticals, agrochemicals, and materials science.
References
- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Metallation and metal–halogen exchange reactions of imidazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole Analogs
In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole analogs, offering a comparative perspective on their potential as antimicrobial and cytotoxic agents. We will delve into the synthetic rationale, comparative biological data, and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive resource for this promising class of compounds.
The Core Moiety: Unpacking the Potential of this compound
The parent compound, this compound, presents a unique combination of structural features that are pivotal to its biological activity. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability and cell membrane permeability. The bromine atoms at positions 2 and 4 are not merely space fillers; they provide sites for further functionalization and contribute to the overall electronic and steric profile of the molecule, which is crucial for target engagement.
Synthesis Strategies for Novel Analogs
The generation of a library of analogs for SAR studies hinges on robust and versatile synthetic methodologies. A common approach to synthesizing substituted imidazoles is a variation of the Debus-Radziszewski reaction.[2] For the specific analogs discussed herein, a multi-step synthesis is often required, starting from commercially available precursors.
Experimental Protocol: General Synthesis of 1,2,4,5-Substituted Imidazole Analogs
This protocol outlines a general procedure for the synthesis of trisubstituted imidazole derivatives, which can be adapted for the specific target compounds.
-
Step 1: Synthesis of the α-Diketone (if not commercially available).
-
To a solution of the appropriate benzoin derivative in glacial acetic acid, add a catalytic amount of copper(II) acetate and ammonium nitrate.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-diketone, which can be purified by recrystallization or column chromatography.
-
-
Step 2: One-pot Three-component Synthesis of the Imidazole Core. [3][4]
-
In a round-bottom flask, combine the α-diketone (1 mmol), a substituted aldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL).[4]
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[4]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the solution with a dilute ammonium hydroxide solution to precipitate the crude product.[4]
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2,4,5-trisubstituted imidazole.
-
-
Step 3: Halogenation and N-Substitution (if required).
-
Further modifications, such as bromination or N-alkylation, can be carried out on the synthesized imidazole core using standard procedures to generate the desired analogs.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically modulated by substitutions at the N-1, C-2, and C-4 positions.
Impact of Substituents at the C-2 Position
A key study on analogs of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole revealed the critical role of the C-2 substituent in antibacterial activity.[5] The trifluoromethyl group at this position was found to be a strong determinant of activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
Electron-Withdrawing Groups are Favorable: The presence of a strong electron-withdrawing group, such as the trifluoromethyl group, is crucial for potent antibacterial activity.[5] This suggests that the electronic nature of the C-2 substituent plays a significant role in the compound's mechanism of action.
-
Alternative Functional Groups: Interestingly, replacing the trifluoromethyl group with an aldehyde or an amino group also maintained good levels of activity against MRSA.[5] This indicates that while an electron-withdrawing nature is important, other functionalities capable of specific interactions with the biological target can also confer activity.
The Role of Aryl Substituents at C-4 and C-5
In related imidazole analogs, the nature and substitution pattern of aryl rings at the C-4 and C-5 positions significantly influence their biological profile. For 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole, the presence of two aryl rings was a prerequisite for good antibacterial activity.[5]
-
Halogenation on the Aryl Rings: The presence of chlorine atoms on the phenyl rings in the aforementioned study was a key feature of the active compounds.[5] This highlights the general principle that halogenation can enhance the biological activity of antimicrobial compounds.
Importance of the Imidazole NH Moiety
The imidazole NH proton is another critical feature for the antibacterial activity of this class of compounds. The ability to act as a hydrogen bond donor is likely essential for the interaction with the biological target.[5]
Comparative Biological Evaluation
To provide a clear comparison of the performance of these analogs, the following sections present quantitative data from antimicrobial and cytotoxicity assays.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of antimicrobial agents. The following table summarizes the MIC values for a selection of imidazole analogs against various bacterial strains.
| Compound ID | R1 | R2 | R4 | R5 | Test Organism | MIC (µg/mL) | Reference |
| HL1 | H | Varied Aryl | Varied Aryl | H | S. aureus | 625 | [2] |
| HL1 | H | Varied Aryl | Varied Aryl | H | MRSA | 1250 | [2] |
| HL2 | H | Varied Aryl | Varied Aryl | H | S. aureus | 625 | [2] |
| HL2 | H | Varied Aryl | Varied Aryl | H | MRSA | 625 | [2] |
| 3h | Phenyl | 4-nitrophenyl | 4-methoxyphenyl | H | C. albicans | 12.5 | [6] |
| 3l | Phenyl | 4-methoxyphenyl | 4-methoxyphenyl | H | C. albicans | 12.5 | [6] |
Table 1: Comparative in vitro antimicrobial activity of selected imidazole analogs.
Cytotoxicity Assessment
While potent antimicrobial activity is desired, low cytotoxicity against mammalian cells is crucial for a viable therapeutic candidate. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxicity of the compounds.
| Compound ID | R1 | R2 | R4 | R5 | Cell Line | IC50 (µM) | Reference |
| 3h | Phenyl | 4-nitrophenyl | 4-methoxyphenyl | H | Not Specified | >1000 (in vivo) | [6] |
| 3l | Phenyl | 4-methoxyphenyl | 4-methoxyphenyl | H | Not Specified | >1000 (in vivo) | [6] |
Table 2: Comparative in vitro cytotoxicity of selected imidazole analogs.
Experimental Protocols for Biological Assays
Reproducible and standardized biological assays are fundamental for accurate SAR determination.
Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7]
-
Cell Seeding:
-
Seed mammalian cells (e.g., human fibroblast cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Visualizing Workflows and Relationships
Graphical representations can simplify complex experimental workflows and conceptual relationships.
References
- 1. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
spectroscopic analysis to confirm the structure of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole products
For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel heterocyclic compounds is paramount. The synthesis of complex molecules such as 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole presents a significant analytical challenge due to the potential for isomeric byproducts. This guide provides an in-depth comparison of spectroscopic techniques to definitively identify the target molecule and differentiate it from its likely isomers, primarily 2,5-dibromo-4-(trifluoromethyl)-1H-imidazole and 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole. Our approach is grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, providing a robust, self-validating workflow for structural elucidation.
The Analytical Challenge: Isomeric Differentiation
The synthesis of this compound can potentially yield other isomers depending on the reaction conditions and starting materials. The most probable isomeric impurities are those where the positions of the bromine and trifluoromethyl substituents on the imidazole ring are altered. Accurate characterization is crucial as the biological activity and physicochemical properties of these isomers can vary significantly.
This guide will focus on a multi-technique spectroscopic approach to provide orthogonal data points, leading to a confident structural assignment.
Analytical Workflow
Caption: Integrated workflow for the structural confirmation of this compound.
Mass Spectrometry: The First Clue to Elemental Composition
Mass spectrometry (MS) provides the molecular weight and elemental formula of the synthesized product. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.
Expected Data for C₄HBr₂F₃N₂ (MW: 293.87 g/mol )
The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺. We expect to see a triplet of peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.[1][2][3][4] This pattern is a definitive indicator of a dibrominated compound.
| Ion Cluster | Expected m/z (for C₄HBr₂F₃N₂) | Expected Relative Intensity | Significance |
| [M]⁺ | ~294 | 1 | Presence of two ⁷⁹Br atoms |
| [M+2]⁺ | ~296 | 2 | Presence of one ⁷⁹Br and one ⁸¹Br atom |
| [M+4]⁺ | ~298 | 1 | Presence of two ⁸¹Br atoms |
While high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₄HBr₂F₃N₂), it cannot distinguish between isomers. Therefore, MS serves as a foundational check for the correct molecular formula before proceeding to more structurally informative techniques.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
-
Data Interpretation: Analyze the molecular ion cluster to confirm the presence of two bromine atoms and compare the measured mass with the calculated exact mass for C₄HBr₂F₃N₂.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational modes will provide evidence for the imidazole core and the substituents.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3400 - 3200 (broad) | N-H stretch | Confirms the presence of the imidazole N-H proton.[5][6] |
| ~3100 | C-H stretch (aromatic) | Indicates the C-H bond on the imidazole ring. |
| 1600 - 1450 | C=C and C=N stretching | Characteristic of the imidazole ring vibrations.[5] |
| 1350 - 1100 | C-F stretching | Strong absorptions indicative of the trifluoromethyl group. |
| Below 800 | C-Br stretch | Confirms the presence of carbon-bromine bonds.[6] |
While IR spectroscopy can confirm the presence of the key functional groups, it is generally insufficient for distinguishing between the different isomers, as they all share these same functional groups.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, grind a small amount of the solid sample with dry KBr and press into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Subtract the background spectrum and analyze the resulting spectrum for the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized imidazole, including the substitution pattern. A combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number and chemical environment of the protons in the molecule. For this compound, we expect to see a signal for the N-H proton. The C-H proton is absent in the target molecule, but its presence or absence is a key differentiator between isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, which is influenced by the electronegative bromine and trifluoromethyl substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for probing the environment of the trifluoromethyl group.[7][8] The chemical shift of the CF₃ group will be characteristic of its position on the imidazole ring.
Comparative NMR Data for Isomers
| Isomer | Structure | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected ¹⁹F NMR Signal |
| This compound (Target) | ![]() | One broad singlet for N-H. No C-H signal. | Four distinct carbon signals. The carbon bearing the CF₃ group will appear as a quartet due to ¹J(C-F) coupling. The two carbons attached to bromine will be significantly deshielded. | One singlet. The chemical shift will be influenced by the adjacent bromine and nitrogen atoms. |
| 2,5-dibromo-4-(trifluoromethyl)-1H-imidazole | ![]() | One broad singlet for N-H. No C-H signal. | Four distinct carbon signals. The carbon with the CF₃ group will be a quartet. The positions of the brominated carbons will differ from the target. | One singlet. The chemical shift will be different from the target due to the different neighboring atoms. |
| 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole | ![]() | One broad singlet for N-H. One singlet for the C2-H proton. | Four distinct carbon signals. The carbon with the CF₃ group will be a quartet. The presence of a C-H carbon will be evident. | One singlet. The chemical shift will be significantly different due to its position between two nitrogen atoms. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift and multiplicity of all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time. Note the chemical shifts of all carbon signals and look for the characteristic quartet of the CF₃-bearing carbon.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift should be referenced to an appropriate standard (e.g., CFCl₃).[9]
-
Data Interpretation: Integrate the information from all three NMR experiments to piece together the connectivity of the molecule and compare the observed data with the expected patterns for the different isomers.
Conclusion: A Multi-Faceted Approach to Certainty
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry confirms the elemental composition and the presence of two bromine atoms, and IR spectroscopy identifies the key functional groups, it is the detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra that provides the unambiguous evidence of the substitution pattern. By comparing the experimental data with the predicted spectra for all likely isomers, researchers can confidently assign the correct structure to their synthesized product, ensuring the integrity of their subsequent studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazole, TMS derivative [webbook.nist.gov]
- 4. This compound CAS#: 81654-02-6 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which in turn can lead to increased risks of toxicity. The 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole scaffold has emerged as a promising starting point for the development of new chemical entities across various therapeutic areas. This guide provides an in-depth assessment of the metabolic stability of compounds derived from this scaffold, offering a comparative analysis against other common heterocyclic cores and furnishing the experimental frameworks necessary for a robust evaluation.
The Significance of the this compound Scaffold
The unique substitution pattern of this imidazole core—featuring two bromine atoms and a trifluoromethyl group—is strategically designed to enhance metabolic stability. The strong electron-withdrawing nature of the trifluoromethyl group and the steric hindrance provided by the bromine atoms can shield the imidazole ring from enzymatic attack by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism in the liver.[1][2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism.[1] This guide will delve into how these structural features translate into tangible improvements in metabolic stability.
Comparative In Vitro Metabolic Stability: Benchmarking Against Alternatives
To provide a clear perspective on the advantages of the this compound scaffold, it is essential to compare its metabolic stability with that of other commonly employed heterocyclic systems in drug discovery. While direct head-to-head experimental data for a single compound series across multiple scaffolds is proprietary and rarely published, we can draw valuable insights from existing literature on analogous structures.
A study comparing N-methylated and N-trifluoromethylated azoles (imidazole, pyrazole, and triazole) in human liver microsomes (HLM) provides compelling evidence for the stabilizing effect of the trifluoromethyl group.[3]
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) |
| N-CH3 Imidazole | 13 (± 1) | 160 (± 16) |
| N-CF3 Imidazole | 111 (± 10) | 19 (± 2) |
| N-CH3 Pyrazole | 10 (± 0) | 208 (± 1) |
| N-CF3 Pyrazole | > 240 | < 9 |
| N-CH3 Triazole | 68 (± 11) | 31 (± 6) |
| N-CF3 Triazole | > 240 | < 9 |
| Table 1: Comparison of Metabolic Stability of N-CH3 and N-CF3 Azoles.[3] |
The data clearly demonstrates that the N-trifluoromethyl analogues exhibit significantly longer half-lives and lower intrinsic clearance, indicating enhanced metabolic stability. This principle can be extrapolated to the C-trifluoromethyl group on our target scaffold.
Furthermore, a review of strategies to mitigate heterocycle metabolism highlights that scaffold-hopping to more electron-deficient or sterically hindered systems is a common and effective approach to improve metabolic stability.[4] For instance, replacing a metabolically labile phenyl group with a pyridine or pyrimidine can increase stability.[4] The dibromo-trifluoromethyl-imidazole scaffold can be considered a "pre-optimized" core in this regard, with its inherent electronic and steric properties conferring metabolic resistance.
Experimental Protocols for Assessing Metabolic Stability
To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for the two most common in vitro metabolic stability assays: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolic stability mediated by CYP450 enzymes.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive controls (e.g., a high-clearance and a low-clearance compound)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Reaction termination solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for Liver Microsomal Stability Assay.
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls. Thaw and dilute liver microsomes in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the microsomal suspension to wells containing the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining parent compound against time. From the slope of the line, calculate the half-life (t½) and subsequently the intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive controls
-
Reaction termination solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well plates
-
Incubator with orbital shaker at 37°C and 5% CO2
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for Hepatocyte Stability Assay.
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls in incubation medium. Thaw cryopreserved hepatocytes and prepare a cell suspension of the desired density.
-
Incubation: In a 96-well plate, add the hepatocyte suspension to wells containing the pre-warmed test compound solution.
-
Time Points and Termination: Place the plate in an incubator on an orbital shaker. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots and terminate the reaction by adding them to ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The half-life (t½) is calculated from the slope of the linear regression, and this is used to determine the intrinsic clearance (CLint).
Predicting Metabolic Soft Spots and Pathways
The this compound scaffold is designed to be metabolically robust. However, substituents attached to the imidazole nitrogen or other positions can introduce metabolic liabilities.
Potential Metabolic Pathways:
Caption: Potential Metabolic Pathways for Substituted Imidazoles.
While the core is stable, common metabolic transformations can occur on appended functionalities. For example, N-alkyl groups can undergo N-dealkylation, and aromatic substituents can be hydroxylated. Reductive dehalogenation of the bromine atoms is a possibility but is generally less favorable for aryl halides compared to alkyl halides. Any hydroxylated metabolites formed during Phase I can then be conjugated with glucuronic acid or sulfate in Phase II, facilitating their excretion.[6]
Conclusion
The this compound scaffold represents a significant advancement in the design of metabolically stable drug candidates. The strategic incorporation of bromine and a trifluoromethyl group provides a robust core that is resistant to common metabolic pathways. This guide has provided a comparative overview and detailed experimental protocols to empower researchers to effectively assess and benchmark the metabolic stability of their novel compounds derived from this promising scaffold. By understanding and applying these principles, drug development professionals can make more informed decisions, accelerating the journey from discovery to clinical application.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of bioactive molecules. This compound (CAS No. 81654-02-6) is a highly functionalized building block that offers a unique combination of these benefits. The presence of two bromine atoms provides versatile handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides an in-depth validation of a plausible and efficient synthetic route to this valuable compound, offering a comparative analysis of key steps and detailed experimental protocols.
Plausible Synthetic Pathways: A Comparative Overview
The synthesis of this compound is most logically approached through a two-step sequence: first, the construction of the core 4(5)-(trifluoromethyl)-1H-imidazole ring, followed by the dibromination at the electron-rich 2 and 4(5) positions. While several methods exist for the synthesis of substituted imidazoles, this guide will focus on a robust and scalable pathway amenable to standard laboratory settings.
Diagram of the Validated Synthetic Pathway
A Comparative Guide to the Synthesis of Trifluoromethylated Imidazoles: A Cost-Benefit Analysis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled advantages in modulating metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole has emerged as a versatile precursor for the synthesis of complex, trifluoromethylated imidazole derivatives. This guide provides an in-depth cost-benefit analysis of utilizing this building block, comparing it with alternative synthetic strategies, and offering data-driven insights to inform your research and development decisions.
The Strategic Advantage of this compound
This compound serves as a powerful and versatile building block for the synthesis of highly substituted trifluoromethylated imidazoles. Its utility lies in the differential reactivity of the two bromine atoms, allowing for selective functionalization at the C2 and C4 positions through sequential cross-coupling reactions. This step-wise approach provides a high degree of control over the final molecular architecture, a critical aspect in the design of novel therapeutics and functional materials.
A primary application of this reagent is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, paving the way for the rapid generation of diverse compound libraries for biological screening.
Alternative Synthetic Strategies: A Comparative Overview
While the use of pre-functionalized building blocks like this compound offers a convergent and flexible approach, alternative strategies, primarily centered around cyclocondensation reactions, provide a more linear path to the imidazole core. These methods typically involve the construction of the imidazole ring from acyclic precursors already bearing the trifluoromethyl group.
A common cyclocondensation approach involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, with an aldehyde, and a source of ammonia. This one-pot, multi-component reaction can be an efficient way to assemble the core imidazole structure.
Cost-Benefit Analysis: A Head-to-Head Comparison
To provide a clear and objective comparison, we will analyze the synthesis of a hypothetical target molecule, 2,4-diphenyl-5-(trifluoromethyl)-1H-imidazole, via two distinct routes:
-
Route A: Sequential Suzuki coupling of this compound with phenylboronic acid.
-
Route B: One-pot cyclocondensation of a trifluoromethylated precursor.
Data Presentation: A Quantitative Comparison
| Parameter | Route A: Cross-Coupling of this compound | Route B: Cyclocondensation |
| Starting Materials Cost | High: this compound is a specialty reagent with a higher initial cost. | Low to Moderate: Starting materials like ethyl 4,4,4-trifluoroacetoacetate are generally more affordable and readily available. |
| Catalyst & Reagent Cost | High: Requires expensive palladium catalysts and ligands for cross-coupling reactions. | Low: Typically employs inexpensive catalysts or proceeds under acidic/basic conditions. |
| Overall Yield (estimated) | Moderate to High (60-80% over two steps): Dependent on the efficiency of two separate cross-coupling reactions. | Moderate (40-70% in one pot): Yields can be variable depending on the specific substrates and conditions. |
| Operational Complexity | High: Requires two distinct reaction and purification steps, often under inert atmosphere. | Low to Moderate: A one-pot procedure simplifies the workflow, though optimization may be required. |
| Flexibility & Scope | High: Allows for the introduction of two different substituents at the C2 and C4 positions. | Limited: The substitution pattern is largely determined by the initial choice of starting materials. |
| Safety & Handling | Moderate: Involves handling of halogenated compounds and potentially pyrophoric reagents for cross-coupling. | Moderate to High: May involve the use of corrosive reagents like trifluoroacetic anhydride and require careful temperature control. |
Experimental Protocols: A Practical Guide
To further illustrate the practical differences between these two approaches, detailed experimental protocols for the synthesis of a 2,4-disubstituted-5-trifluoromethyl-imidazole are provided below.
Route A: Sequential Sonogashira and Suzuki Coupling
This protocol outlines the synthesis of a 2-alkynyl-4-aryl-5-trifluoromethyl-imidazole, demonstrating the sequential functionalization of the dibromo-imidazole starting material.
Step 1: Mono-alkynylation via Sonogashira Coupling
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



